ZCL278
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDWYDHEBCGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of ZCL278: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZCL278 is a potent and selective small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a key member of the Rho family of small GTPases. Cdc42 is a critical regulator of a myriad of cellular processes, including cytoskeletal dynamics, cell polarity, membrane trafficking, and cell cycle progression. Dysregulation of Cdc42 signaling is implicated in numerous pathologies, most notably in cancer metastasis and neurological disorders. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and its effects on cellular functions. Detailed quantitative data, experimental methodologies, and visual representations of the signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.
The Cellular Target: Cdc42
The primary cellular target of this compound is the Rho GTPase, Cdc42.[1][2][3][4] Like other small GTPases, Cdc42 functions as a molecular switch, cycling between an active, GTP-bound state and an inactive, GDP-bound state. This cycling is tightly regulated by three classes of proteins:
-
Guanine (B1146940) Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of Cdc42. Intersectin (ITSN) is a well-characterized GEF for Cdc42.[1][2][3]
-
GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Cdc42, leading to the hydrolysis of GTP to GDP and subsequent inactivation.
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of Cdc42 in the cytoplasm, preventing its activation.
Once activated, GTP-bound Cdc42 interacts with a host of downstream effector proteins to initiate various signaling cascades that orchestrate fundamental cellular activities.
Mechanism of Action of this compound
This compound exerts its inhibitory effect through direct binding to Cdc42.[1][2][3][4] This interaction specifically disrupts the binding of Cdc42 to its guanine nucleotide exchange factor, intersectin (ITSN).[1][2][3] By preventing the Cdc42-ITSN interaction, this compound effectively blocks the exchange of GDP for GTP, thereby maintaining Cdc42 in its inactive state. This selective inhibition of Cdc42 activation is the cornerstone of this compound's cellular activity. Computational modeling and biophysical analyses have shown that this compound binds to a surface groove on Cdc42 that is critical for GEF binding.[3][5][6]
Quantitative Data
The binding affinity and inhibitory potency of this compound against Cdc42 have been quantified through various biophysical and biochemical assays.
| Parameter | Method | Value | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 11.4 µM | [4] |
| Fluorescence Titration | 6.4 µM | [5] | |
| Inhibitory Concentration | IC50 (Cdc42-ITSN Interaction) | ~50 µM | [5][7] |
Cellular Effects of this compound
The inhibition of Cdc42 by this compound leads to a cascade of downstream cellular effects, primarily related to the disruption of actin cytoskeletal organization and cell motility.
Inhibition of Microspike Formation
One of the hallmark functions of Cdc42 is the induction of filopodia and microspikes, which are actin-rich finger-like protrusions involved in cell migration and sensing the extracellular environment. Treatment of cells with this compound has been shown to abolish the formation of these structures.[2][3]
Disruption of Golgi Apparatus Organization
Cdc42 plays a role in maintaining the structural integrity and perinuclear positioning of the Golgi apparatus. This compound treatment disrupts the normal compact, juxtanuclear morphology of the Golgi, leading to its dispersal throughout the cytoplasm.[2][3]
Suppression of Cell Motility and Migration
By interfering with the formation of migratory protrusions and actin dynamics, this compound effectively suppresses cell motility. This has been demonstrated in various cell types, including the metastatic prostate cancer cell line, PC-3.[1][2][3][8]
Inhibition of Neuronal Branching
In the developing nervous system, Cdc42 is crucial for neurite outgrowth and the formation of axonal and dendritic branches. This compound has been shown to inhibit neuronal branching in primary cortical neurons, highlighting its potential impact on neurodevelopmental processes.[5][7]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for determining the binding affinity of this compound to Cdc42. Specific parameters may need optimization.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Cdc42 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant Cdc42 (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions over the immobilized Cdc42 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence Titration for Binding Affinity
This method relies on the change in the intrinsic tryptophan fluorescence of Cdc42 upon ligand binding.
Materials:
-
Fluorometer
-
Quartz cuvette
-
Purified Cdc42 protein
-
This compound stock solution
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Place a solution of purified Cdc42 in the cuvette.
-
-
Fluorescence Measurement:
-
Excite the tryptophan residues of Cdc42 at approximately 295 nm and record the emission spectrum (typically from 310 to 400 nm). The emission maximum for Cdc42 is around 350 nm.[5]
-
-
Titration:
-
Add small aliquots of the this compound stock solution to the Cdc42 solution.
-
After each addition, gently mix and allow the system to equilibrate before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a binding isotherm equation to calculate the dissociation constant (Kd).
-
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
PC-3 cells (or other adherent cell line)
-
Cell culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200)
-
Microscope with a camera
-
This compound
-
Cell culture medium
Procedure:
-
Cell Seeding:
-
Creating the "Wound":
-
Treatment:
-
Gently wash the wells with PBS to remove any detached cells.
-
Add fresh cell culture medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Image Acquisition:
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition and compare the effect of this compound to the control.
-
Neuronal Branching Assay
This assay evaluates the impact of this compound on the morphological development of neurons.
Materials:
-
Primary cortical neurons
-
Poly-L-lysine coated coverslips or plates
-
Neuronal culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., Phalloidin for actin, antibodies against neuronal markers like β-III tubulin)
-
Fluorescence microscope
Procedure:
-
Neuron Culture:
-
Isolate and culture primary cortical neurons on coated coverslips.[7]
-
-
Treatment:
-
After a few days in vitro to allow for initial neurite outgrowth, treat the neurons with different concentrations of this compound or a vehicle control.
-
-
Fixation and Staining:
-
After the desired treatment period, fix the neurons.
-
Permeabilize the cells and stain for actin filaments and/or neuronal markers to visualize the morphology.
-
-
Image Acquisition and Analysis:
-
Acquire images of the neurons using a fluorescence microscope.
-
Quantify neuronal branching by counting the number of primary and secondary neurites per neuron, or by using Sholl analysis to assess the complexity of the dendritic and axonal arbors.
-
Visualizations
Cdc42 Signaling Pathway
Caption: The Cdc42 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Wound Healing Assay
Caption: A typical workflow for a wound healing (scratch) assay.
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of Cdc42 in various cellular and pathological processes. Its selectivity and well-characterized mechanism of action make it a powerful agent for studying the consequences of Cdc42 inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the Cdc42 signaling pathway. Further investigations into the in vivo efficacy and safety of this compound and its analogs are warranted to translate these preclinical findings into potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 5. pnas.org [pnas.org]
- 6. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. redalyc.org [redalyc.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
ZCL278 and the Cdc42 GTPase Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule ZCL278 and its role as a modulator of the Cell division cycle 42 (Cdc42) GTPase signaling pathway. The document details the mechanism of action, quantitative pharmacological data, key experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to the Cdc42 Signaling Pathway
Cell division cycle 42 (Cdc42) is a member of the Rho family of small GTPases, which are pivotal regulators of numerous cellular processes.[1] Like other GTPases, Cdc42 functions as a molecular switch, cycling between an inactive, GDP-bound state and an active, GTP-bound state.[2] This cycling is tightly controlled by three main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the activation of Cdc42 by catalyzing the exchange of GDP for GTP.[2] Intersectin (ITSN) is a well-characterized GEF specific to Cdc42.[3]
-
GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of Cdc42, leading to its inactivation (GTP to GDP conversion).
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester inactive, GDP-bound Cdc42 in the cytoplasm, preventing its interaction with GEFs at the cell membrane.
Once activated, GTP-bound Cdc42 interacts with a range of downstream effector proteins to initiate various signaling cascades. These pathways are crucial for regulating the actin cytoskeleton, cell polarity, vesicle trafficking, and cell cycle progression.[1][2] For instance, active Cdc42 can induce the formation of filopodia (slender, finger-like membrane protrusions) and microspikes, which are essential for cell migration and sensing the extracellular environment.[2][3] Given its central role in these processes, aberrant Cdc42 activity is implicated in numerous pathologies, including cancer, where it can promote cell migration, invasion, and proliferation, making it a compelling target for therapeutic intervention.[1]
This compound: A Modulator of Cdc42 Activity
This compound is a small molecule identified through high-throughput in silico screening as a modulator of Cdc42.[3][4] It was designed to fit into a surface groove on Cdc42 that is critical for its interaction with GEFs, such as Intersectin (ITSN).[2][3]
Mechanism of Action: The primary mechanism of this compound is the inhibition of Cdc42 activation. It directly binds to Cdc42 and physically obstructs the binding of GEFs.[2][3] By preventing the Cdc42-GEF interaction, this compound effectively blocks the exchange of GDP for GTP, thus locking Cdc42 in its inactive state.[2][5] Structural analysis suggests that this compound binds to a pocket lined by residues Thr35, Val36, and Phe56 in the Switch 1 region of Cdc42, which is a key site for GEF interaction.[6][7]
Interestingly, while this compound predominantly acts as an inhibitor of GEF-mediated Cdc42 activation, some studies have reported it can function as a partial agonist in the absence of GEFs.[8][9] This suggests that under certain conditions, this compound binding might induce a conformational change in Cdc42 that mimics an activated state, leading to increased intrinsic GTP binding.[8][9] However, in a cellular context where GEFs are present, its inhibitory role is dominant.
This compound demonstrates selectivity for Cdc42 over other Rho family GTPases. For example, it does not significantly inhibit RhoA or Rac1-mediated cellular events, making it a valuable tool for specifically dissecting Cdc42-dependent pathways.[3][4]
Quantitative Data
The interaction of this compound with Cdc42 has been quantified using various biophysical and biochemical assays.
| Parameter | Method | Value (µM) | Reference |
| Binding Affinity (Kd) | Fluorescence Titration | 6.4 | [6][10] |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 11.4 | [6][10][11] |
The inhibitory potency of this compound and its more potent analog, ZCL367, has been determined through GEF-mediated activation assays.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Cdc42 | 7.5 | [8][9] |
| Rac1 | Ineffective | [8][9] | |
| RhoA | Ineffective | [8][9] | |
| ZCL367 | Cdc42 | 0.098 | [8][9] |
| Rac1 | 0.19 | [8][9] | |
| RhoA | 29.7 | [8][9] |
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental logic are provided below using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
5.1 Cdc42 Activity Assays
These assays are designed to quantify the amount of active, GTP-bound Cdc42 in cell lysates.
-
Protocol 1: G-LISA Activation Assay (ELISA-based)
-
Principle: This assay uses a 96-well plate coated with a Cdc42-binding protein (e.g., the p21-binding domain of PAK, PBD) that specifically recognizes the GTP-bound form of Cdc42. Active Cdc42 from the lysate binds to the plate, and is subsequently detected using a specific primary antibody and a secondary antibody conjugated to horseradish peroxidase (HRP) for colorimetric detection.
-
Methodology:
-
Culture and treat cells (e.g., Swiss 3T3 fibroblasts) with this compound (e.g., 50 µM) or a Cdc42 activator for the desired time.[4]
-
Lyse cells in ice-cold lysis buffer provided with a commercial kit (e.g., from Cell Biolabs, Inc.) and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Add an equal amount of protein from each sample to the wells of the G-LISA plate.
-
Incubate to allow active Cdc42 to bind to the PBD-coated surface.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for Cdc42 and incubate.
-
Wash, then add an HRP-conjugated secondary antibody and incubate.
-
Wash, then add a colorimetric HRP substrate.
-
Measure the absorbance using a plate reader. The signal intensity is directly proportional to the amount of active Cdc42 in the sample.[4]
-
-
-
Protocol 2: Affinity Pull-Down Assay
-
Principle: This method utilizes agarose (B213101) beads conjugated to a protein domain that specifically binds to active Cdc42, most commonly the p21-binding domain (PBD) of the PAK effector protein. The beads are used to "pull down" active Cdc42 from cell lysates. The captured protein is then detected and quantified by Western blotting.[12]
-
Methodology:
-
Prepare cell lysates as described in the G-LISA protocol.
-
Thoroughly resuspend PAK PBD agarose beads (e.g., from Cell Biolabs, Inc.).[13]
-
To 0.5-1 mg of cell lysate, add approximately 20-40 µL of the bead slurry.[13]
-
Incubate the mixture for 1 hour at 4°C with gentle agitation to allow the beads to bind to GTP-Cdc42.[12]
-
Pellet the beads by centrifugation (e.g., 14,000 x g for 10 seconds).[13]
-
Carefully aspirate the supernatant.
-
Wash the bead pellet 3-4 times with an appropriate wash buffer to remove non-specific binders.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a monoclonal antibody against Cdc42.[13]
-
-
5.2 In Vitro Binding Assays
These biophysical methods are used to directly measure the binding affinity between this compound and purified Cdc42 protein.
-
Protocol 3: Fluorescence Titration
-
Principle: This assay measures the change in the intrinsic fluorescence of tryptophan residues within the Cdc42 protein as this compound is added. The binding of this compound to Cdc42 causes a conformational change that alters the local environment of the tryptophan residues, leading to a change in fluorescence intensity. This change is monitored to calculate the dissociation constant (Kd).[4]
-
Methodology:
-
Purify recombinant Cdc42 protein.
-
Place a solution of purified Cdc42 (e.g., 1-2 µM) in a quartz cuvette.
-
Excite the sample at approximately 295 nm and record the emission spectrum (typically 300-400 nm).
-
Add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each titration step.
-
Plot the change in fluorescence intensity against the concentration of this compound.
-
Fit the resulting binding curve to a suitable binding equation (e.g., one-site binding model) to determine the Kd.[4]
-
-
-
Protocol 4: Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures real-time binding interactions between molecules. One molecule (e.g., Cdc42) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Methodology:
-
Immobilize purified recombinant Cdc42 onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of this compound over the immobilized Cdc42 surface for a set period (association phase), followed by a flow of running buffer (dissociation phase).
-
After each cycle, regenerate the sensor surface to remove bound this compound.
-
Record the sensorgrams (RU vs. time) for each concentration.
-
Analyze the data using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).
-
-
5.3 Cell-Based Assays
These assays evaluate the effect of this compound on Cdc42-mediated cellular processes.
-
Protocol 5: Microspike/Filopodia Formation Assay
-
Principle: This assay visually assesses the ability of this compound to inhibit the formation of actin-rich structures like microspikes, which are dependent on active Cdc42.
-
Methodology:
-
Seed cells (e.g., Swiss 3T3 fibroblasts) onto glass coverslips and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal levels of GTPase activity.
-
Pre-incubate the cells with this compound (e.g., 50 µM) or a vehicle control for 1-2 hours.[9]
-
Stimulate the cells with a Cdc42 activator (e.g., bradykinin (B550075) at 100 ng/mL) for a short period (e.g., 20 minutes) to induce microspike formation.[9]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin cytoskeleton with fluorescently-conjugated phalloidin (B8060827) (e.g., FITC-phalloidin). Nuclei can be counterstained with Hoechst or DAPI.[9]
-
Mount the coverslips onto slides and visualize using fluorescence microscopy.
-
Compare the morphology of this compound-treated cells to control cells, noting the presence or absence of microspikes.[3][9]
-
-
-
Protocol 6: Wound Healing / Migration Assay
-
Principle: This assay measures the effect of this compound on directional cell migration, a process in which Cdc42 plays a key role.
-
Methodology:
-
Grow cells (e.g., PC-3 metastatic prostate cancer cells) to a confluent monolayer in a multi-well plate.[3][10]
-
Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
Add fresh media containing different concentrations of this compound (e.g., 5-50 µM) or a vehicle control.[10]
-
Place the plate in an incubator, optionally on a live-cell imaging system.
-
Acquire images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours for 24-48 hours).
-
Measure the width or area of the wound at each time point for each condition.
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration. A delay in closure compared to the control indicates an inhibitory effect.[3]
-
-
Conclusion
This compound is a selective small molecule inhibitor of Cdc42 that functions by disrupting the interaction between Cdc42 and its activating GEFs.[3] Its ability to specifically target the Cdc42 pathway, leaving RhoA and Rac1 signaling largely unaffected, has made it an invaluable pharmacological tool for researchers investigating the diverse roles of Cdc42.[3][9] While it shows promise, the discovery of more potent analogs like ZCL367 highlights ongoing efforts to develop more effective Cdc42 inhibitors.[8][9] The data and protocols presented in this guide offer a comprehensive resource for professionals in research and drug development aiming to study or target the Cdc42 signaling pathway for therapeutic purposes, particularly in the context of diseases like cancer where Cdc42 is often overactive.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Cdc42 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
ZCL278: A Technical Guide to its Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZCL278 is a selective, cell-permeable small molecule inhibitor of Cell division cycle 42 (Cdc42), a key member of the Rho family of small GTPases.[1][2] It functions by directly binding to Cdc42 and preventing its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) intersectin (ITSN), thereby inhibiting Cdc42 activation.[1][3] As a critical regulator of actin dynamics, Cdc42's inhibition by this compound leads to significant alterations in the actin cytoskeleton. These changes include the suppression of filopodia and microspike formation, disruption of growth cone dynamics, and impediment of cell motility and migration.[2][4] This document provides a comprehensive overview of the mechanism of this compound, its quantitative effects on actin-related processes, detailed experimental protocols for studying these effects, and visual diagrams of the associated signaling pathways.
Mechanism of Action
This compound was identified through high-throughput in silico screening for compounds that fit into a surface groove on Cdc42 critical for GEF binding.[1][5] Its primary mechanism involves targeting the specific interaction between Cdc42 and its GEF, intersectin.[1] By binding directly to Cdc42, this compound blocks the GDP-GTP exchange facilitated by ITSN, which keeps Cdc42 in its inactive, GDP-bound state.[3] This prevents the activation of downstream signaling cascades that regulate actin polymerization and cytoskeletal organization.[3][6]
It is important to note that while widely characterized as a Cdc42 inhibitor, some studies suggest this compound can act as a partial agonist in the absence of a GEF, potentially inducing a conformational change in Cdc42 that promotes GTP binding.[7] However, in the presence of GEFs like ITSN, its inhibitory role is predominant.[7]
References
- 1. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cytochalasin-d.com [cytochalasin-d.com]
- 4. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 5. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
ZCL278: A Technical Guide to a Selective Cdc42 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZCL278 is a potent and selective small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a key member of the Rho family of small GTPases. By specifically targeting the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF) Intersectin (ITSN), this compound provides a valuable tool for investigating the multifaceted roles of Cdc42 in cellular processes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and visual representations of the underlying signaling pathways to facilitate its application in research and drug development.
Chemical Structure and Properties
This compound is a cell-permeable compound identified through high-throughput in silico screening designed to find molecules that fit into the surface groove of Cdc42, which is critical for GEF binding.[1][3][4]
Chemical Structure:
-
IUPAC Name: N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(4-bromo-2-chlorophenoxy)acetamide
-
CAS Number: 587841-73-4
-
Molecular Formula: C₂₁H₁₉BrClN₅O₄S₂
-
Molecular Weight: 584.89 g/mol
-
SMILES: Cc1cc(C)nc(NS(=O)(=O)c2ccc(NC(=O)COc3ccc(Br)cc3Cl)cc2)n1
Physicochemical Properties:
| Property | Value | Reference |
| Purity | ≥95% | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO (≥29.25 mg/mL) | [5] |
| Storage | Store at -20°C | [5] |
Binding Affinity:
| Method | Kd (Dissociation Constant) | Reference |
| Fluorescence Titration | 6.4 µM | [1] |
| Surface Plasmon Resonance (SPR) | 11.4 µM | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Cdc42 by disrupting its interaction with the guanine nucleotide exchange factor, intersectin (ITSN).[1][3][4] Cdc42 cycles between an inactive GDP-bound state and an active GTP-bound state. GEFs, such as ITSN, facilitate the exchange of GDP for GTP, leading to the activation of Cdc42.[2] By binding to a surface groove on Cdc42 that is critical for ITSN binding, this compound prevents this interaction and subsequent activation.[1][6][7]
The inhibition of Cdc42 by this compound has been shown to impact several downstream signaling pathways, leading to the disruption of cellular processes such as cell migration, filopodia formation (microspikes), and neuronal branching.[1][3]
Caption: this compound inhibits Cdc42 activation by disrupting the ITSN-Cdc42 interaction.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound. Specific cell types and conditions may require optimization.
Materials:
-
Cells of interest (e.g., PC-3 prostate cancer cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for assessing cell viability after this compound treatment.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cells of interest that form a monolayer (e.g., PC-3 cells)
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well plates
-
Sterile p200 pipette tip or a scratcher
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
Once confluent, create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Caption: Workflow of a wound healing assay to measure cell migration.
Fluorescence Titration for Binding Affinity
This biophysical assay determines the dissociation constant (Kd) of this compound for Cdc42.
Materials:
-
Purified recombinant Cdc42 protein
-
This compound stock solution (in a buffer compatible with the protein)
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a solution of purified Cdc42 in the assay buffer at a fixed concentration (e.g., 1-5 µM).
-
Prepare a series of this compound solutions of increasing concentrations in the same assay buffer.
-
Place the Cdc42 solution in a quartz cuvette.
-
Set the fluorometer to excite the intrinsic tryptophan fluorescence of Cdc42 (typically around 295 nm) and measure the emission spectrum (typically 320-400 nm).
-
Record the initial fluorescence spectrum of the Cdc42 solution.
-
Add small aliquots of the this compound solutions to the cuvette, mixing gently after each addition.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
Correct the fluorescence intensity for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
Summary of Quantitative Data
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (Cell Migration) | PC-3 | ~50 µM (significant inhibition) | [1] |
| Kd (Fluorescence Titration) | Purified Cdc42 | 6.4 µM | [1] |
| Kd (Surface Plasmon Resonance) | Purified Cdc42 | 11.4 µM | [1] |
| Inhibition of GTP-Cdc42 | Swiss 3T3 fibroblasts | ~80% reduction at 50 µM | [1] |
Conclusion
This compound is a well-characterized, selective inhibitor of Cdc42 that serves as an indispensable tool for dissecting the complex signaling networks governed by this Rho GTPase. Its ability to specifically disrupt the Cdc42-ITSN interaction allows for targeted investigations into Cdc42's role in various pathological and physiological processes, including cancer metastasis and neuronal development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the in vivo efficacy and safety profile of this compound and its analogs may pave the way for novel therapeutic strategies targeting Cdc42-driven diseases.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
ZCL278's Binding Affinity for Cdc42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of ZCL278 for the Rho GTPase, Cdc42. This compound is a selective small molecule inhibitor that directly targets Cdc42, preventing its interaction with downstream effectors and modulating cellular processes such as cytoskeletal organization and cell motility.[1][2] This document summarizes the quantitative binding data, details the experimental protocols used for its determination, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for Cdc42 has been characterized by multiple biophysical techniques. The dissociation constant (Kd), a measure of the binding affinity, has been determined by fluorescence titration, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). A lower Kd value indicates a stronger binding affinity. The compiled data are presented in the table below for easy comparison.
| Experimental Technique | Dissociation Constant (Kd) | Reference |
| Fluorescence Titration | 6.4 µM | [3] |
| Surface Plasmon Resonance (SPR) | 11.4 µM | [1][3] |
| Isothermal Titration Calorimetry (ITC) | 7.75 µM | [3] |
Mechanism of Action and Signaling Pathway
Cdc42 is a molecular switch that cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Cdc42. Guanine Nucleotide Dissociation Inhibitors (GDIs) sequester the inactive GDP-bound form of Cdc42 in the cytoplasm.[4]
This compound acts as an inhibitor of Cdc42 by binding to a surface groove that is critical for its interaction with the specific GEF, Intersectin (ITSN).[2][5] By occupying this binding pocket, this compound prevents ITSN from catalyzing the GDP-GTP exchange, thereby locking Cdc42 in its inactive state and inhibiting downstream signaling.[4]
Caption: Cdc42 activation cycle and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity of this compound for Cdc42 are provided below. These protocols are based on published literature and are intended to serve as a guide for researchers.
Fluorescence Titration
This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding. In the case of Cdc42, the fluorescence of tryptophan residues is monitored.
-
Principle: The binding of this compound to Cdc42 causes a conformational change in the protein, which alters the local environment of tryptophan residues, leading to a change in their fluorescence intensity. This change is titrated against the concentration of this compound to determine the Kd.
-
Instrumentation: A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.
-
Methodology:
-
Purified Cdc42 protein is prepared in a suitable buffer (e.g., Tris-based buffer at pH 7.5).
-
The intrinsic tryptophan fluorescence of a fixed concentration of Cdc42 is measured by exciting at 295 nm and monitoring the emission at 350 nm.
-
A concentrated stock solution of this compound is serially diluted and added to the Cdc42 solution.
-
After each addition and a brief incubation period to reach equilibrium, the fluorescence intensity is measured.
-
The change in fluorescence intensity is plotted against the this compound concentration, and the data is fitted to a one-site binding model to calculate the Kd.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
-
Principle: One molecule (the ligand, in this case, Cdc42) is immobilized on the sensor surface, and the other molecule (the analyte, this compound) is flowed over the surface. The binding of this compound to Cdc42 causes a change in the refractive index, which is proportional to the mass change on the surface. This change is measured in real-time to determine the association and dissociation rates, from which the Kd can be calculated.
-
Instrumentation: An SPR instrument such as a Biacore system.
-
Methodology:
-
Purified Cdc42 is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A running buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of concentrations of this compound dissolved in the running buffer are injected over the immobilized Cdc42 surface.
-
The association of this compound to Cdc42 is monitored in real-time, followed by a dissociation phase where the running buffer is flowed over the chip to monitor the release of this compound.
-
The sensorgrams (plots of response units versus time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the dissociation constant (Kd).[3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules. It is a highly quantitative method that provides a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (Cdc42) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.
-
Instrumentation: An isothermal titration calorimeter (e.g., a MicroCal iTC200).
-
Methodology:
-
Purified Cdc42 (e.g., 10-20 µM) is placed in the sample cell of the calorimeter, and a concentrated solution of this compound (e.g., 100-200 µM) is loaded into the injection syringe.[3] Both solutions must be in the exact same buffer to minimize heats of dilution.
-
A series of small injections of this compound are made into the Cdc42 solution at a constant temperature (e.g., 25°C).[3]
-
The heat change associated with each injection is measured.
-
The integrated heat per injection is plotted against the molar ratio of this compound to Cdc42.
-
The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), the binding enthalpy (ΔH), the binding entropy (ΔS), and the dissociation constant (Kd).[3]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the binding affinity of this compound to Cdc42 using the biophysical techniques described above.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ZCL278: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZCL278, a selective inhibitor of the small GTPase Cdc42, in various in vitro assays. This compound offers a powerful tool for investigating the roles of Cdc42 in cellular processes such as migration, invasion, and cytoskeletal organization.
Mechanism of Action
This compound is a small molecule that selectively targets the guanine (B1146940) nucleotide exchange factor (GEF)-binding site on Cdc42.[1][2][3] Specifically, it disrupts the interaction between Cdc42 and Intersectin (ITSN), a Cdc42-specific GEF.[1][2][4] This inhibition prevents the exchange of GDP for GTP, thereby maintaining Cdc42 in its inactive state and suppressing its downstream signaling pathways.[5] this compound has demonstrated a binding affinity (Kd) for Cdc42 of approximately 11.4 μM.[2][5][6] It exhibits selectivity for Cdc42 over other Rho family GTPases like Rac1 and RhoA under standard assay conditions.[5][7]
Data Presentation: this compound Concentration for In Vitro Assays
The following table summarizes the effective concentrations of this compound used in various in vitro assays across different cell lines. These values serve as a starting point for experimental design, and optimal concentrations may vary depending on the specific cell type and experimental conditions.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| Swiss 3T3 Fibroblasts | Microspike Formation | 50 μM | Abolished microspike formation | [1][2] |
| Swiss 3T3 Fibroblasts | Golgi Organization | 50 μM | Disrupted GM130-docked Golgi structures | [1][2] |
| Swiss 3T3 Fibroblasts | Cdc42 Activation (G-LISA) | 50 μM | Reduced active GTP-bound Cdc42 by nearly 80% | [5][6] |
| PC-3 (Prostate Cancer) | Cell Migration (Wound Healing) | 5 µM - 50 µM | Inhibited cell migration into the wound area in a dose-dependent manner | [7] |
| PC-3 (Prostate Cancer) | Rac/Cdc42 Phosphorylation | 10 µM - 50 µM | Suppressed Rac/Cdc42 phosphorylation | [5] |
| Cortical Neurons | Neuronal Branching & Growth Cone Dynamics | 50 μM | Suppressed dendritic branching and growth cone motility | [2] |
| Rat Cerebellar Granule Neurons | Cell Viability (against arsenite) | 20 µM - 100 µM | Increased cell viability in a dose-dependent manner | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the activation of Cdc42 by preventing its interaction with the GEF, Intersectin.
Experimental Protocols
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on cell migration.
Experimental Workflow:
Caption: Workflow for assessing cell migration using the wound healing assay.
Materials:
-
Cells of interest (e.g., PC-3)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, gently create a straight scratch in the center of the well using a sterile p200 pipette tip.
-
Wash the wells twice with serum-free medium to remove detached cells and debris.
-
Add fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 5 µM, 50 µM) or an equivalent concentration of DMSO as a vehicle control.
-
Capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Capture images of the same field of view at regular intervals (e.g., 12, 24 hours).
-
Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Transwell Migration/Invasion Assay
This assay evaluates the effect of this compound on chemotactic cell migration and invasion through an extracellular matrix.
Experimental Workflow:
Caption: Workflow for assessing cell migration and invasion using a Transwell assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cells of interest
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet solution (for staining)
Procedure:
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Add complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend serum-starved cells in serum-free medium containing the desired concentration of this compound or DMSO.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for 12-48 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the top of the insert using a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Visualize and count the migrated cells under a microscope.
Immunofluorescence Staining for Cytoskeletal and Golgi Organization
This protocol allows for the visualization of changes in actin microfilaments (microspikes) and Golgi apparatus structure following this compound treatment.
Procedure:
-
Grow cells (e.g., Swiss 3T3) on glass coverslips in a 24-well plate.
-
Treat the cells with 50 µM this compound or DMSO for the desired time (e.g., 1-2 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
For Actin Staining: Incubate with fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 20-30 minutes.
-
For Golgi Staining: Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130) for 1 hour at room temperature. Wash three times with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
Cdc42 Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.
Procedure:
-
Seed cells (e.g., Swiss 3T3) and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with this compound (e.g., 50 µM) or DMSO for the desired time. A positive control for Cdc42 activation can also be included.
-
Lyse the cells according to the G-LISA kit manufacturer's instructions.
-
Perform the G-LISA assay following the manufacturer's protocol. This typically involves adding the cell lysate to a plate pre-coated with a Cdc42-GTP binding protein, followed by incubation, washing, and detection with a specific antibody and a colorimetric substrate.
-
Measure the absorbance at 490 nm using a microplate reader. The signal is proportional to the amount of active Cdc42 in the sample.
Western Blot for Phospho-Rac1/Cdc42
This protocol is used to detect changes in the phosphorylation status of Rac1 and Cdc42, which can be indicative of their activity state.
Procedure:
-
Grow cells (e.g., PC-3) to 80-90% confluency.
-
Treat cells with this compound or DMSO for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Rac1/Cdc42 (Ser71) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Cdc42 or a loading control like GAPDH.
Storage and Handling of this compound
-
Solubility: this compound is soluble in DMSO (≥29.25 mg/mL).[5] It is not soluble in water or ethanol.[5]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO.
-
Storage: Store the stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: Dilute the stock solution to the final desired concentration in cell culture medium just before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
References
- 1. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. tebubio.com [tebubio.com]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin Staining Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
ZCL278: Application and Protocols for Inhibition of PC-3 Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing ZCL278 to study and inhibit the migration of PC-3 prostate cancer cells. This compound is a selective small molecule inhibitor of Cdc42 GTPase, a key regulator of cell motility.[1][2] By disrupting the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN), this compound effectively suppresses actin-based cellular processes essential for cell migration.[3][4] These protocols are intended for researchers in cancer biology and drug development investigating novel anti-metastatic therapies.
Introduction
Metastasis is a primary cause of mortality in cancer patients, and the migration of cancer cells is a critical step in this process. The Rho GTPase family, particularly Cdc42, plays a pivotal role in regulating the actin cytoskeleton, cell polarity, and cell migration.[2][5] In prostate cancer cell lines like PC-3, which are known for their high metastatic potential, targeting Cdc42 signaling presents a promising therapeutic strategy.[6]
This compound has been identified as a selective inhibitor of Cdc42 activation.[3][4] It has been demonstrated to inhibit the migration of PC-3 cells in a concentration-dependent manner without inducing cytotoxic effects.[2][5] This makes this compound a valuable tool for investigating the molecular mechanisms of cancer cell migration and for the preclinical evaluation of anti-metastatic compounds.
Mechanism of Action
This compound functions by binding to a surface groove on Cdc42 that is critical for its interaction with GEFs like intersectin.[3][5] This binding event physically obstructs the GEF-mediated exchange of GDP for GTP, thereby preventing the activation of Cdc42.[5] The subsequent downstream signaling cascade that promotes actin polymerization, filopodia formation, and ultimately cell migration is consequently inhibited. While primarily known as a Cdc42 inhibitor, it is noteworthy that some studies suggest this compound may act as a partial Cdc42 agonist under certain conditions, a factor to consider in experimental design.[7]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on PC-3 cell migration from wound healing assays.
| Treatment | Concentration (µM) | Duration (hours) | Wound Closure (%) | Reference |
| Control (DMSO) | - | 24 | 41 | [3] |
| Cdc42 Activator | 1 U/mL | 24 | 59 | [3] |
| This compound | 5 | 24 | 30 | [3] |
| This compound | 50 | 24 | 8 | [3] |
| Rac Inhibitor (NSC23766) | 10 | 24 | Significantly Reduced | [3] |
Experimental Protocols
PC-3 Cell Culture
-
Cell Line: PC-3 (human prostate adenocarcinoma, ATCC® CRL-1435™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
12-well tissue culture plates
-
PC-3 cells
-
Complete and serum-free culture media
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed PC-3 cells into 12-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).[8]
-
Starvation (Optional but Recommended): Once confluent, gently wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 18-24 hours to synchronize the cells and reduce proliferation.
-
Wounding: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[7][9] A cross-shaped scratch can also be made.[8]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[8]
-
Treatment: Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 5 µM and 50 µM) or controls (e.g., DMSO vehicle, Cdc42 activator).[3]
-
Imaging (Time 0): Immediately capture images of the scratch in predefined areas of each well using a phase-contrast microscope at 4x or 10x magnification.[8]
-
Incubation: Return the plate to the 37°C incubator for 24 hours.[3]
-
Imaging (Time 24h): After incubation, capture images of the same predefined areas of the scratch.
-
Analysis: Measure the width of the scratch at multiple points for each image at 0h and 24h. Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
24-well companion plates
-
PC-3 cells
-
Serum-free and serum-containing culture media
-
This compound (stock solution in DMSO)
-
PBS
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Plate Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.
-
Cell Preparation: a. Culture PC-3 cells to ~80% confluency. b. Serum-starve the cells for 18-24 hours. c. Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound or controls to the cell suspension.
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.[10]
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[10][11]
-
Fixation and Staining: a. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. b. Stain the cells with 0.5% Crystal Violet for 20 minutes.[10] c. Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: a. Allow the inserts to air dry. b. Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert. c. Calculate the average number of migrated cells per field for each treatment condition.
Troubleshooting
-
Low Migration in Control Group: Ensure PC-3 cells are healthy and not over-confluent. Confirm the chemoattractant (FBS) is potent.
-
High Variability: Be consistent with scratching technique in the wound healing assay. Ensure even cell seeding in all assays.
-
Cell Death: Confirm that the observed effect is due to inhibition of migration and not cytotoxicity by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with the migration experiments. This compound is reported to not affect PC-3 cell viability at effective concentrations.[2][3][5]
Conclusion
This compound is a potent and selective tool for studying the role of Cdc42 in PC-3 cell migration. The protocols outlined in this document provide a framework for conducting robust and reproducible wound healing and Transwell migration assays. These experiments can significantly contribute to the understanding of prostate cancer metastasis and the development of novel therapeutic interventions.
References
- 1. cytochalasin-d.com [cytochalasin-d.com]
- 2. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cdc42 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. mdpi.com [mdpi.com]
- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 11. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
Application Notes and Protocols for Studying Golgi Organization Using ZCL278
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL278 is a potent and selective small-molecule inhibitor of the Cell division control protein 42 homolog (Cdc42), a member of the Rho family of small GTPases.[1][2][3] Cdc42 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell polarity, and vesicular trafficking.[4] Notably, Cdc42 plays a crucial role in maintaining the structural integrity and organization of the Golgi apparatus.[3][4] this compound exerts its inhibitory effect by directly binding to Cdc42 and preventing its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) intersectin (ITSN), thereby blocking the exchange of GDP for GTP and inhibiting Cdc42 activation.[3][4]
These application notes provide detailed protocols for utilizing this compound to study its effects on Golgi organization, cell migration, and viability.
Mechanism of Action
This compound specifically targets the interaction between Cdc42 and its GEF, intersectin. This inhibition prevents the activation of Cdc42, leading to a disruption of downstream signaling pathways that are essential for maintaining the perinuclear localization and stacked structure of the Golgi apparatus. Treatment of cells with this compound has been shown to disrupt the Golgi complex, specifically affecting the localization of cis-Golgi matrix proteins like GM130.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on cellular processes.
Table 1: this compound Properties and In Vitro Activity
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 11.4 µM (Surface Plasmon Resonance) | [1][3] |
| IC50 (Cdc42 Activation) | 7.5 µM | [5] |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
| Storage | Stock solutions at -20°C or -80°C | [2] |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Swiss 3T3 | 50 µM | 1 hour | Disruption of GM130-docked Golgi structures | [1][3] |
| Swiss 3T3 | 50 µM | 1 hour | ~80% reduction in active Cdc42 | [5] |
| PC-3 | 5-50 µM | 24 hours | Inhibition of cell migration (wound healing) | [3] |
| PC-3 | 50 µM | 24 hours | No significant effect on cell viability | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[1] For example, for a 10 mM stock, dissolve 5.85 mg of this compound (MW: 584.89 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
Immunofluorescence Staining for Golgi Organization (GM130)
This protocol describes how to visualize the effect of this compound on the Golgi apparatus by staining for the cis-Golgi marker GM130.
Materials:
-
Cells (e.g., Swiss 3T3, HeLa)
-
Glass coverslips, sterile
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-GM130 (e.g., Abcam ab52649, 1:500 dilution)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (e.g., Invitrogen, 1:1000 dilution)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Protocol:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 50 µM).
-
Remove the medium from the cells and replace it with the this compound-containing medium. Include a DMSO vehicle control.
-
Incubate for the desired time (e.g., 1-4 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Dilute the primary anti-GM130 antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody and a nuclear counterstain in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Look for changes in the perinuclear, compact ribbon-like structure of the Golgi in control cells versus a more dispersed or fragmented pattern in this compound-treated cells.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells (e.g., PC-3)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 0, 5, 10, 50 µM) or a DMSO vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound fields at regular intervals (e.g., 8, 16, 24 hours).
-
Quantify the wound closure by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
Cell Viability (MTT) Assay
This colorimetric assay is used to determine if the observed effects of this compound are due to cytotoxicity.
Materials:
-
Cells
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[7]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cdc42 Activation (G-LISA) Assay
This ELISA-based assay quantitatively measures the levels of active (GTP-bound) Cdc42.
Materials:
-
Cells
-
Cdc42 G-LISA Activation Assay Kit (e.g., from Cytoskeleton, Inc. or Active Biochem)[8][9]
-
This compound stock solution
Protocol:
-
Seed and grow cells to the desired confluency.
-
Treat cells with this compound (e.g., 50 µM) for the desired time (e.g., 1 hour).
-
Lyse the cells and determine the total protein concentration.
-
Follow the manufacturer's instructions for the G-LISA kit to measure the amount of active Cdc42 in the lysates.
-
The results are typically read on a microplate reader at 490 nm.
Troubleshooting
-
No effect on Golgi organization:
-
This compound concentration may be too low: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation time may be too short: Try increasing the incubation time.
-
Cell confluency: Ensure cells are not overly confluent, as this can sometimes affect drug response.
-
-
High background in immunofluorescence:
-
Inadequate blocking: Increase the blocking time or the concentration of the blocking agent.
-
Antibody concentration too high: Titrate the primary and secondary antibodies to determine the optimal dilutions.
-
-
Inconsistent wound healing results:
-
Scratch width varies: Use a consistent method to create the scratch.
-
Cell density: Ensure a uniform and confluent monolayer before making the scratch.
-
Conclusion
This compound is a valuable tool for investigating the role of Cdc42 in Golgi organization and related cellular processes. The protocols provided here offer a starting point for researchers to explore the effects of this inhibitor in their specific experimental systems. Careful optimization of concentrations and incubation times for each cell line is recommended for obtaining robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CDK | Ras | TargetMol [targetmol.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cdc42 G-LISA Activation Assay Test (colorimetric) - 24 Assays | Active Biochem [activebiochem.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
ZCL278: A Potent Inhibitor of Cancer Cell Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZCL278 is a small molecule inhibitor that has emerged as a valuable tool for studying the molecular mechanisms underlying cancer cell invasion and metastasis. It selectively targets Cell division control protein 42 (Cdc42), a key member of the Rho GTPase family.[1][2][3][4] Cdc42 is a critical regulator of cell polarity, cytoskeletal dynamics, and cell migration. In numerous cancers, the dysregulation of Cdc42 signaling pathways is associated with increased cell motility and invasion, contributing to tumor progression and metastasis. This compound offers a means to probe the specific role of Cdc42 in these processes, making it a significant compound in cancer research and drug development.
Mechanism of Action
This compound functions by directly binding to Cdc42 and inhibiting its interaction with Intersectin (ITSN), a guanine (B1146940) nucleotide exchange factor (GEF).[1][3][5][6] GEFs are responsible for activating GTPases by promoting the exchange of GDP for GTP. By preventing the Cdc42-ITSN interaction, this compound effectively blocks the activation of Cdc42.[1][5][6] This inhibition leads to the disruption of downstream signaling cascades that control the formation of actin-based structures crucial for cell movement, such as filopodia and microspikes.[3][4][5][6][7] Consequently, treatment with this compound results in a reduction of cancer cell migration and invasion.[2][3][7]
Quantitative Data
The following tables summarize the quantitative effects of this compound and the related, more potent inhibitor ZCL367 on various cancer cell lines.
Table 1: Potency of ZCL Compounds on Rho GTPase Activation
| Compound | Target GTPase | EC50 / IC50 (µM) | Assay Type |
| This compound | Cdc42 | 7.5 | GEF-mediated mant-GTP binding |
| Rac1 | Ineffective | GEF-mediated mant-GTP binding | |
| RhoA | Ineffective | GEF-mediated mant-GTP binding | |
| ZCL367 | Cdc42 | 0.098 | GEF-mediated mant-GTP binding |
| Rac1 | 0.19 | GEF-mediated mant-GTP binding | |
| RhoA | 29.7 | GEF-mediated mant-GTP binding |
Data sourced from[8].
Table 2: Effect of this compound on PC-3 Prostate Cancer Cell Migration (Wound Healing Assay)
| Treatment | Concentration (µM) | Wound Closure (%) |
| Control | - | 41 |
| Cdc42 Activator | 1 U/mL | 59 |
| This compound | 5 | 30 |
| This compound | 50 | 8 |
Data represents the percentage of wound closure after 24 hours. Sourced from[7].
Table 3: Proliferation Inhibition by ZCL Compounds in Various Cancer Cell Lines
| Cell Line | Compound | Concentration (µM) | Effect |
| A549 (Lung) | This compound | 50 | Inhibition of proliferation |
| NCI-H522 (Lung) | This compound | 50 | Inhibition of proliferation |
| HCC827 (Lung) | This compound | 50 | Inhibition of proliferation |
| PC3 (Prostate) | This compound | 20 | Inhibition of proliferation |
| LNCaP (Prostate) | This compound | 20 | Inhibition of proliferation |
| A549 (Lung) | ZCL367 | 50 | Inhibition of proliferation |
| PC3 (Prostate) | ZCL367 | 20 | Inhibition of proliferation |
| DU145 (Prostate) | ZCL367 | 20 | Inhibition of proliferation |
| CWR-22Rv1 (Prostate) | ZCL367 | 20 | Inhibition of proliferation |
| LNCaP (Prostate) | ZCL367 | 20 | Inhibition of proliferation |
Data sourced from[8].
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the interaction between the GEF ITSN and Cdc42, preventing its activation.
Caption: A typical experimental workflow for studying the effects of this compound on cancer cell invasion.
Experimental Protocols
Transwell Cell Invasion Assay
This protocol is adapted for a 24-well plate format and can be used to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (for fixing)
-
Crystal Violet solution (0.1% in 2% ethanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 0.5 mg/mL.[9]
-
Add 50 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.[9][10]
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.[10]
-
-
Cell Preparation and Seeding:
-
Culture cancer cells (e.g., PC-3) to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.[9]
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS.[10]
-
In the upper chamber, seed 2.5 x 10^4 cells (100 µL of the cell suspension) onto the Matrigel-coated membrane.[10]
-
Add this compound to the upper chamber at desired final concentrations (e.g., 5 µM, 20 µM, 50 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cell line.[10]
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[10]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in 100% methanol for 10 minutes.[9]
-
Stain the cells with 0.1% crystal violet solution for 10-20 minutes at room temperature.[10][11]
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[10]
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields at 10x magnification).[9]
-
Calculate the average number of invaded cells per field for each treatment condition.
-
The results can be expressed as the percentage of invasion relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay measures the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
12-well or 24-well culture plates
-
Cancer cells (e.g., PC-3)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 5 µM, 50 µM) or vehicle control.[7]
-
To inhibit cell proliferation, which can confound migration results, cells can be pre-treated with Mitomycin C (e.g., 10 µg/mL) for 2 hours before the scratch is made, or the assay can be performed in serum-free or low-serum medium.
-
-
Imaging and Analysis:
-
Immediately after creating the scratch and adding the treatment (time 0), capture images of the wound using a phase-contrast microscope.
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
The extent of wound closure can be quantified using image analysis software (e.g., ImageJ). Measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100 where T0 is the initial time and Tx is the time point of measurement.[13]
-
Cdc42 Activation (Pull-Down) Assay
This assay is used to specifically measure the levels of active, GTP-bound Cdc42 in cell lysates following treatment with this compound.
Materials:
-
Cancer cells of interest
-
This compound stock solution (in DMSO)
-
Lysis/Binding/Wash Buffer
-
GST-PAK1-PBD (p21-binding domain of PAK1) fusion protein beads (or a commercial kit)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Primary antibody against Cdc42
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis:
-
Control Preparation (Optional but Recommended):
-
Pull-Down of Active Cdc42:
-
Washing:
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.[15][17]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdc42.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
The intensity of the band corresponding to Cdc42 in the pull-down fraction reflects the amount of active Cdc42 in the original lysate. Also, run a western blot for total Cdc42 from the input lysates to ensure equal protein loading.
-
References
- 1. Targeting Cdc42 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 4. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 5. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insulin Enhances Migration and Invasion in Prostate Cancer Cells by Up-Regulation of FOXC2 [frontiersin.org]
- 10. snapcyte.com [snapcyte.com]
- 11. researchgate.net [researchgate.net]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 17. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
ZCL278 cytotoxicity and cell viability assays
Welcome to the Technical Support Center for ZCL278 Cytotoxicity and Cell Viability Assays. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their studies with the selective Cdc42 inhibitor, this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? this compound is a selective, small-molecule inhibitor of Cell division cycle 42 (Cdc42), a member of the Rho family of small GTPases.[1][2] Its primary mechanism involves directly binding to Cdc42 and disrupting its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) intersectin (ITSN).[3][4][5][6] This action prevents the exchange of GDP for GTP, thereby inhibiting Cdc42 activation and its downstream signaling pathways that are crucial for processes like cytoskeletal organization, cell motility, and vesicular trafficking.[1][7]
2. Is this compound expected to be cytotoxic? At concentrations effective for inhibiting Cdc42-mediated processes, this compound is generally not considered cytotoxic.[2][8] Multiple studies have shown that this compound can suppress cell motility and migration in various cell lines, such as the PC-3 metastatic prostate cancer cell line, without significantly impacting cell viability.[3][4][9] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
3. How should I prepare and store this compound? this compound is soluble in DMSO but not in water or ethanol.[6][7] For experimental use, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO.[2] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it can remain stable for months.[7]
4. What is a typical working concentration for this compound in cell-based assays? The effective working concentration of this compound can vary depending on the cell type and the specific biological process being investigated. However, a common concentration range used in published studies is 10-100 µM.[7] A concentration of 50 µM has been frequently used to inhibit Cdc42-mediated microspike formation and cell migration.[2][3]
5. What controls are necessary when using this compound in a cell viability assay? Proper controls are critical for interpreting your results accurately. The following controls should be included:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% viability.
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) used to dissolve this compound. This is crucial to ensure that the solvent itself does not affect cell viability.
-
Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm that the assay can detect a decrease in cell viability.
-
Medium-Only Blank: Wells containing only culture medium (and the assay reagent) to measure the background absorbance or luminescence.[10][11]
6. This compound is reported to be a Cdc42 inhibitor, but some studies mention agonist-like effects. Can you clarify? While this compound is predominantly characterized as an inhibitor of GEF-mediated Cdc42 activation, some research has observed that it can promote the binding of GTP to Cdc42 in the absence of a GEF.[12] This suggests a potential context-dependent agonist activity. This dual role highlights the complexity of its interaction with Cdc42 and underscores the importance of careful experimental design and data interpretation.
Troubleshooting Guide for this compound Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[10]2. "Edge effect" in the multiwell plate due to evaporation.[10]3. Incomplete mixing of this compound or assay reagents. | 1. Ensure a homogeneous single-cell suspension before and during plating.2. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier.[10]3. Mix thoroughly by gentle pipetting or using an orbital shaker after adding reagents.[11] |
| Unexpected cytotoxicity observed at low this compound concentrations | 1. The specific cell line is highly sensitive to Cdc42 inhibition or the compound itself.2. DMSO vehicle concentration is too high and causing toxicity.3. This compound stock solution has degraded. | 1. Perform a dose-response experiment with a wider range of lower concentrations (e.g., 0.1-20 µM) to determine the IC50 and optimal non-toxic dose.2. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) and run a vehicle control with the same DMSO concentration.[10]3. Use a fresh aliquot of this compound stock solution. Avoid multiple freeze-thaw cycles.[7] |
| No effect on cell viability or motility at high this compound concentrations | 1. The biological process being studied is not dependent on Cdc42 in your cell model.2. This compound has precipitated out of solution.3. Reagent for the viability assay has lost activity.[10] | 1. Confirm Cdc42 expression and activity in your cell line. Consider using a positive control for Cdc42-dependent processes (e.g., a known activator).2. Visually inspect the media for any precipitate after adding the this compound working solution. Ensure the final DMSO concentration is sufficient to maintain solubility.3. Check the expiration date of assay reagents and use a positive control for cytotoxicity to ensure the assay is working correctly. |
| Absorbance/luminescence values are too low or too high | 1. Incorrect cell number seeded.2. Incubation time with the assay reagent was too short or too long.3. Incorrect wavelength or filter used for measurement. | 1. Optimize cell seeding density to ensure the final reading falls within the linear range of the assay.[11]2. Follow the manufacturer's protocol for the specific assay regarding incubation time. For colorimetric assays, you can monitor color development.3. Double-check the instrument settings to ensure they match the requirements of the assay (e.g., ~570 nm for MTT, ~450 nm for WST-1, luminescence for CellTiter-Glo).[10] |
Data Presentation: this compound Quantitative Parameters
The following table summarizes key quantitative data for this compound from published research.
| Parameter | Value | Method | Cell Line / System | Reference |
| Binding Affinity (Kd) | 6.4 µM | Fluorescence Titration | Purified Cdc42 Protein | [9][13] |
| Binding Affinity (Kd) | 11.4 µM | Surface Plasmon Resonance (SPR) | Purified Cdc42 Protein | [1][2][13] |
| IC50 (GEF-mediated Cdc42 activation) | 7.5 µM | In vitro GEF assay | Purified Cdc42 Protein | [12] |
| Effective Concentration | 50 µM | G-LISA Assay | Swiss 3T3 fibroblasts | [7] |
| Effect | ~80% reduction in active GTP-bound Cdc42 | [7] | ||
| Effective Concentration | 10–50 µM | Western Blot | PC-3 prostate cancer cells | [7] |
| Effect | Suppression of Rac/Cdc42 phosphorylation | [7] | ||
| Effective Concentration | 50 µM (for 24h) | Trypan Blue Exclusion Assay | PC-3 prostate cancer cells | [3][13] |
| Effect | No significant effect on cell viability | [3][13] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the Cdc42 activation cycle.
Caption: General workflow for a cell viability assay.
Troubleshooting Logic
Caption: Logical flow for troubleshooting experiments.
Experimental Protocols
Below are generalized protocols for common cell viability assays. Always refer to the manufacturer's specific instructions for the kit you are using.
MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[14]
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][16]
-
Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
WST-1 Cell Proliferation Assay
The WST-1 assay is similar to MTT but uses a water-soluble tetrazolium salt, which simplifies the protocol by eliminating the solubilization step.
-
Cell Plating & Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Add WST-1 Reagent: Add 10 µL of the WST-1 reagent directly to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal time depends on the cell type and density.
-
Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength greater than 600 nm is recommended.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by using a luciferase reaction to generate a luminescent signal.[10][17]
-
Cell Plating & Treatment: Plate and treat cells in an opaque-walled 96-well plate suitable for luminescence readings.[10][11]
-
Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[11][18]
-
Add CellTiter-Glo® Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[11][17]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][17]
-
Measurement: Measure the luminescence using a luminometer.[10] The "glow-type" signal is stable with a half-life of over five hours.[10][17]
References
- 1. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. cytochalasin-d.com [cytochalasin-d.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. promega.com [promega.com]
Potential off-target effects of ZCL278
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of ZCL278, a known inhibitor of Cdc42.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the Rho GTPase, Cdc42.[1][2] It functions by disrupting the interaction between Cdc42 and its specific guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).[1][3] This prevents the exchange of GDP for GTP, thus locking Cdc42 in an inactive state and inhibiting its downstream signaling pathways.[4][5]
Q2: What are the expected on-target effects of this compound in cell-based assays?
A2: As a Cdc42 inhibitor, this compound is expected to disrupt cellular processes regulated by Cdc42. Commonly observed on-target effects include the suppression of actin-based cell motility and migration, the abolishment of microspike and filopodia formation, and the disruption of Golgi organization.[1][3] It has been shown to reduce the perinuclear accumulation of active Cdc42.[1]
Q3: Has this compound been profiled against other Rho GTPases like Rac1 and RhoA?
A3: Yes, studies have shown that this compound is selective for Cdc42 over other closely related Rho GTPases. For instance, it has been reported to be ineffective at inhibiting Rac1 and RhoA at concentrations where it effectively inhibits Cdc42.[6] This selectivity is often demonstrated by comparing its effects to specific Rac1 inhibitors, like NSC23766, which do not disrupt Cdc42-mediated processes.[1][7]
Q4: Are there any known or potential off-target effects of this compound?
A4: The most significant known potential off-target effect is a functional one: under certain experimental conditions, this compound has been observed to act as a partial agonist of Cdc42.[6][8] Specifically, in the absence of a GEF, this compound can promote the binding of GTP to Cdc42, leading to its activation.[6] This is a critical consideration in experimental design and data interpretation. To date, comprehensive screening of this compound against a broad panel of kinases and other receptors (e.g., a KINOMEscan or safety pharmacology panel) has not been published in the available literature. Therefore, other off-target interactions cannot be ruled out.
Q5: What is the reported binding affinity and potency of this compound for Cdc42?
A5: The binding affinity (Kd) of this compound for Cdc42 has been reported to be in the low micromolar range, with values of 6.4 µM and 11.4 µM cited from different biophysical methods.[2][3] The IC50 value for the inhibition of GEF-mediated Cdc42 activation has been reported as 7.5 µM.[6]
Troubleshooting Guide
Issue: I am observing an increase in Cdc42 activity or the formation of microspikes after treating my cells with this compound, which is contrary to its inhibitory purpose.
-
Possible Cause: You may be observing the partial agonist effect of this compound. This has been reported to occur in the absence of GEF activity.[6] The binding of this compound alone might induce a conformational change in Cdc42 that facilitates GTP binding.[6]
-
Troubleshooting Steps:
-
Review Experimental Conditions: Assess the levels of GEF activity in your cell model and experimental setup. The agonist effect is more likely to be observed in serum-starved or otherwise quiescent cells where GEF activity is low.
-
Dose-Response Curve: Perform a detailed dose-response curve. The agonist effect may be concentration-dependent.
-
Use a Different Inhibitor: Consider using a related compound, ZCL367, which has been reported to be a bona fide Cdc42 inhibitor without the agonist activity.[8]
-
Confirm with Downstream Effectors: Analyze the activity of downstream effectors of Cdc42 to confirm whether the observed activation is propagating through the signaling pathway.
-
Issue: My wound healing/migration assay results show high variability when using this compound.
-
Possible Cause: Wound healing assays are susceptible to variability from multiple sources, including inconsistent scratch width, cell density, and the effects of proliferation versus migration.[9][10][11]
-
Troubleshooting Steps:
-
Standardize Scratching Technique: Use a consistent tool (e.g., a p200 pipette tip) and apply uniform pressure to create scratches of a consistent width.[11] Imaging the scratch at time zero is crucial for normalization.
-
Optimize Cell Seeding Density: Ensure a confluent monolayer is formed before scratching. Too few cells will result in an incomplete monolayer, while too many can cause cell detachment or contact inhibition, affecting migration.[12]
-
Inhibit Cell Proliferation: Cell proliferation can be mistaken for migration. Consider serum-starving the cells before the assay or using a proliferation inhibitor like Mitomycin C to isolate the effect on migration.[11]
-
Automated Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the open area of the scratch at each time point. This is more reproducible than measuring the width at a few points.[10]
-
Issue: I am seeing artifacts or inconsistent F-actin staining with phalloidin (B8060827) after this compound treatment.
-
Possible Cause: Phalloidin staining can be affected by fixation, permeabilization, and the stability of the phalloidin-fluorophore conjugate.[13][14]
-
Troubleshooting Steps:
-
Optimize Fixation: Use methanol-free formaldehyde (B43269) for fixation, as methanol (B129727) can alter cell morphology. Ensure the fixation time is appropriate for your cell type.
-
Gentle Permeabilization: Use a mild detergent like Triton X-100 at a low concentration (e.g., 0.1%) for a short duration to avoid disrupting the actin cytoskeleton.
-
Use Fresh Phalloidin: Phalloidin conjugates can degrade over time. Use freshly prepared staining solutions.
-
Include Proper Controls: Always include a positive control (e.g., untreated cells or cells treated with a known actin-disrupting agent) and a negative control (no phalloidin) to ensure the staining is specific.
-
Data Presentation
Table 1: Quantitative Data on this compound and Related Compounds
| Compound | Target | Assay Type | Value | Reference |
| This compound | Cdc42 | Binding Affinity (Kd) | 6.4 µM | [3] |
| Cdc42 | Binding Affinity (Kd) | 11.4 µM | [2] | |
| Cdc42 | GEF-mediated Activation (IC50) | 7.5 µM | [6] | |
| Rac1 | GEF-mediated Activation | Ineffective | [6] | |
| RhoA | GEF-mediated Activation | Ineffective | [6] | |
| ZCL367 | Cdc42 | GEF-mediated Activation (IC50) | 0.098 µM | [6] |
| Rac1 | GEF-mediated Activation (IC50) | 0.19 µM | [6] | |
| RhoA | GEF-mediated Activation (IC50) | 29.7 µM | [6] |
Note: There is no publicly available data on the screening of this compound against a broad panel of off-target kinases or receptors.
Experimental Protocols
1. Cdc42 Activation Assay (Pull-down Based)
This protocol is for determining the amount of active, GTP-bound Cdc42 in cell lysates.
-
Materials:
-
Cells of interest
-
This compound or other compounds for treatment
-
Ice-cold PBS
-
Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease inhibitors)
-
PAK-PBD (p21-binding domain) agarose (B213101) beads
-
GTPγS (for positive control) and GDP (for negative control)
-
SDS-PAGE reagents and Western blot apparatus
-
Anti-Cdc42 antibody
-
-
Procedure:
-
Culture cells to 80-90% confluency. Treat with this compound or controls for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Lysis Buffer and scraping.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize total protein concentration for each sample.
-
Incubate a portion of the lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads 3 times with Lysis Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates and an aliquot of the total lysate by SDS-PAGE and Western blotting using an anti-Cdc42 antibody.
-
2. Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
-
Materials:
-
Cells that form a monolayer
-
Culture plates (e.g., 12-well plates)
-
Sterile p200 or p1000 pipette tip
-
Culture medium with and without serum
-
This compound or other test compounds
-
Phase-contrast microscope with a camera
-
-
Procedure:
-
Seed cells in a culture plate and grow until they form a confluent monolayer.
-
(Optional) Serum-starve cells for 12-24 hours to inhibit proliferation.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.[11]
-
Replace the PBS with fresh culture medium containing this compound or controls.
-
Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch is closed in the control condition.
-
Quantify the open area of the scratch at each time point using image analysis software.
-
3. Phalloidin Staining for F-actin (Microspike Visualization)
This protocol is for visualizing the actin cytoskeleton.
-
Materials:
-
Cells grown on glass coverslips
-
This compound or other treatments
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS, methanol-free)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-conjugated phalloidin
-
Mounting medium with DAPI (optional, for nuclear staining)
-
-
Procedure:
-
Treat cells grown on coverslips with this compound or controls.
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescent phalloidin solution (diluted in PBS with 1% BSA) for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
-
Mandatory Visualization
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a wound healing (scratch) assay.
Caption: Logical workflow for troubleshooting unexpected this compound effects.
References
- 1. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytochalasin-d.com [cytochalasin-d.com]
- 3. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phalloidin staining protocol | Abcam [abcam.com]
- 14. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
ZCL278 stability in DMSO at -20C
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ZCL278 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is insoluble in water and ethanol.[1][2][3] The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is consistently reported to be high, with sources indicating values of ≥29.25 mg/mL, >10 mM, and up to 100 mg/mL (170.97 mM).[1][2][3][4]
Q3: How should I prepare a this compound stock solution?
A3: To prepare a stock solution, dissolve the solid this compound in fresh, high-quality DMSO.[3] To achieve higher concentrations or aid dissolution, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[2]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: this compound stock solutions in DMSO should be stored at -20°C for short- to mid-term storage, where they can be stable for several months to a year.[1][2][3][5] For long-term storage (up to 2 years), -80°C is recommended.[3][5] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q5: How stable is this compound in DMSO at -20°C?
A5: Stock solutions of this compound in DMSO are stable for several months when stored at -20°C.[2] However, prolonged storage, especially at room temperature, will lead to degradation.[1] For optimal results, it is recommended to use freshly prepared solutions or use aliquots that have undergone minimal freeze-thaw cycles.[2][3]
Q6: What is the mechanism of action for this compound?
A6: this compound is a selective small molecule inhibitor of the Cdc42 GTPase.[1][6] It functions by binding to Cdc42 and disrupting its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) intersectin (ITSN), which prevents the activation of Cdc42.[1][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in this compound stock solution upon thawing or storage. | 1. The solution may be supersaturated.2. DMSO may have absorbed water, reducing solubility.[3][7]3. Incomplete initial dissolution. | 1. Gently warm the solution to 37°C for 10-15 minutes.[2]2. Briefly sonicate the solution in an ultrasonic bath.[2]3. Ensure you are using fresh, anhydrous DMSO for solution preparation as moisture can reduce solubility.[3] |
| Loss of this compound activity or inconsistent experimental results. | 1. Compound degradation due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).[1][3]2. Incorrect concentration due to precipitation or incomplete dissolution.3. DMSO quality issues. | 1. Prepare a fresh stock solution from solid this compound.2. When thawing an aliquot for use, ensure any precipitate is fully redissolved before making working solutions.3. Always use high-purity, anhydrous DMSO.[3]4. Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Difficulty dissolving solid this compound in DMSO. | 1. Insufficient solvent volume for the amount of compound.2. Low-quality or hydrated DMSO. | 1. Confirm the target concentration is within the known solubility limits (e.g., up to 100 mg/mL).[3]2. Use gentle warming (37°C) and/or sonication to facilitate dissolution.[2]3. Use a fresh vial of anhydrous DMSO.[3][5] |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 584.89 g/mol | [2][3] |
| Solubility in DMSO | ≥29.25 mg/mL; >10 mM; up to 100 mg/mL (170.97 mM) | [1][2][3] |
| Solubility in Water | Insoluble | [1][2][3] |
| Solubility in Ethanol | Insoluble | [1][2][3] |
| Recommended Storage (Powder) | -20°C (for up to 3 years) | [3][4] |
| Recommended Storage (DMSO Stock) | -20°C (1 month to 1 year)-80°C (1 to 2 years) | [3][5] |
| Binding Affinity (Kd) for Cdc42 | 6.4 µM - 11.4 µM | [1][5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 171 µL of DMSO per 1 mg of this compound).
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly for 2-3 minutes to dissolve the compound.
-
If dissolution is slow, warm the tube at 37°C for 10 minutes and vortex again, or place it in an ultrasonic bath for a few minutes.[2]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][5]
-
Protocol 2: Assessment of this compound Stability in DMSO
-
Objective: To determine the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately take an aliquot, dilute it to a suitable concentration (e.g., 100 µM) with an appropriate solvent system (e.g., acetonitrile/water), and analyze it via HPLC to obtain a baseline (T=0) chromatogram. Record the peak area of this compound.
-
Store the remaining stock solution aliquots at -20°C.
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot.
-
Dilute and analyze the sample using the same HPLC method as the baseline sample.
-
Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
The percentage of remaining this compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
-
Visualizations
Caption: Workflow for this compound stock solution preparation and handling.
Caption: this compound inhibits Cdc42 activation by blocking GEF interaction.
References
- 1. cytochalasin-d.com [cytochalasin-d.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CDK | Ras | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting ZCL278 Activity in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing unexpected agonist-like activity with ZCL278, a known inhibitor of the Rho GTPase Cdc42.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound, particularly the observation of agonist effects instead of the expected inhibitory effects.
Q1: I am using this compound, which is described as a Cdc42 inhibitor, but I am observing what appears to be agonist activity (e.g., increased microspike formation, enhanced cell migration). Why is this happening?
A1: While this compound is primarily characterized as a selective inhibitor of Cdc42, there is evidence that it can act as a partial agonist under specific experimental conditions.[1][2] This dual activity is a critical consideration when interpreting your results. The agonistic effects of this compound are thought to occur particularly in the absence of a guanine (B1146940) nucleotide exchange factor (GEF).[1] In this context, this compound binding may induce a conformational change in Cdc42 that mimics the GEF-induced active state, promoting GTP binding.[1]
Troubleshooting Steps:
-
Review Your Experimental System: The presence or absence of specific GEFs in your cell type and under your specific experimental conditions can influence the observed effect of this compound.
-
Serum Conditions: If you are conducting experiments in serum-starved conditions, the low levels of GEF activity might favor the agonistic properties of this compound. Consider comparing results from serum-starved and serum-stimulated cells.
-
This compound Concentration: The concentration of this compound can be a critical factor. It is possible that lower concentrations might exhibit more pronounced agonist effects, while higher concentrations are inhibitory. Perform a dose-response curve to characterize the full spectrum of activity in your system.
-
Assay-Specific Effects: The observed agonist activity might be specific to the endpoint you are measuring. Consider using multiple, distinct assays to assess Cdc42 activity (e.g., both morphological and biochemical assays) to get a more complete picture.
Q2: How can I confirm if the agonist activity I'm seeing is a real effect of this compound and not an artifact?
A2: To validate your observations, it is essential to include proper controls and orthogonal experiments.
Verification Steps:
-
Positive and Negative Controls: Use a known Cdc42 activator (e.g., bradykinin) as a positive control for agonist effects and a different Cdc42 inhibitor with a distinct mechanism of action as a negative control.[1]
-
Biochemical Assays: Directly measure Cdc42 activation using a G-LISA or a pull-down assay that specifically captures the active, GTP-bound form of Cdc42. An increase in active Cdc42 upon this compound treatment would confirm agonist activity.[1]
-
Downstream Effector Analysis: Examine the phosphorylation or activation state of known downstream effectors of Cdc42, such as PAK1 or WASP.[3][4]
Q3: Could the observed agonist activity be due to off-target effects of this compound?
A3: this compound has been shown to be selective for Cdc42 over other Rho GTPases like Rac1 and RhoA.[3][5] However, like any small molecule inhibitor, off-target effects can never be completely ruled out and may be cell-type or context-dependent.[6]
Investigating Off-Target Effects:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another Cdc42 inhibitor that has a different chemical scaffold. If both produce similar effects, it is more likely a Cdc42-mediated phenomenon.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a dominant-negative form of Cdc42. If the effects of this compound are mitigated, it suggests the activity is on-target.
Q4: What is the established mechanism of action for this compound as an inhibitor?
A4: this compound was identified through in silico screening to bind to a surface groove on Cdc42 that is critical for its interaction with the guanine nucleotide exchange factor (GEF) intersectin (ITSN).[3][5] By binding to this site, this compound competitively inhibits the Cdc42-ITSN interaction, thereby preventing the exchange of GDP for GTP and keeping Cdc42 in its inactive state.[5][7] This inhibitory action has been shown to disrupt downstream cellular processes such as microspike formation and cell migration.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Cell Line / System | Assay | Reference |
| Binding Affinity (Kd) | 6.4 µM | Purified Cdc42 protein | Fluorescence Titration | [7] |
| 11.4 µM | Purified Cdc42 protein | Surface Plasmon Resonance (SPR) | [7][8] | |
| Effective Inhibitory Concentration | 50 µM | PC-3 (prostate cancer) | Rac/Cdc42 Phosphorylation | [3] |
| 50 µM | PC-3 (prostate cancer) | Wound Healing Assay | [7] | |
| 50 µM | Swiss 3T3 (fibroblasts) | Microspike Formation | [7] | |
| EC50 (Inhibition of mant-GTP binding in the presence of GEF) | 7.5 µM | In vitro | Cdc42-GEF Assay | [1] |
| Agonist Activity | Concentration-dependent increase | In vitro (no GEF) | mant-GTP binding to Cdc42 | [1] |
| Time-dependent increase | Serum-starved Swiss 3T3 | G-LISA for Cdc42 activation | [1] |
Experimental Protocols
Below are detailed protocols for common experiments used to assess this compound activity.
Wound Healing / Cell Migration Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest (e.g., PC-3)
-
Complete culture medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Sterile 200 µL pipette tips
-
6-well plates
-
Microscope with camera
Procedure:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Serum-starve the cells for 12-24 hours to synchronize them and minimize baseline migration.
-
Create a "wound" in the cell monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells with serum-free medium to remove dislodged cells.
-
Add fresh serum-free medium containing the desired concentration of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.
-
Image the wound at time 0.
-
Incubate the plates at 37°C in a humidified incubator.
-
Image the same wound area at various time points (e.g., 12, 24, 48 hours).
-
Quantify the wound closure by measuring the area of the wound at each time point and normalizing to the time 0 area.
Phalloidin (B8060827) Staining for Microspike and Filopodia Visualization
This protocol is used to visualize changes in the actin cytoskeleton, such as the formation of microspikes and filopodia, which are regulated by Cdc42.
Materials:
-
Cells of interest (e.g., Swiss 3T3)
-
Culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Known Cdc42 activator (e.g., bradykinin) as a positive control
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere and spread.
-
Serum-starve the cells if required for the experiment.
-
Treat the cells with this compound, vehicle control, or a positive control for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Incubate with a solution of fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark to stain F-actin.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing the actin cytoskeleton and nuclei.
-
Analyze the images for changes in cell morphology, specifically the presence or absence of microspikes and filopodia.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: Canonical Cdc42 signaling pathway.
Caption: Inhibitory mechanism of this compound.
Caption: Proposed agonist mechanism of this compound.
Caption: General experimental workflow.
References
- 1. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 5. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterized drugs show unexpected effects [mpi-dortmund.mpg.de]
- 7. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
Troubleshooting inconsistent results with ZCL278
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when working with the selective Cdc42 inhibitor, ZCL278.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Cell division cycle 42 (Cdc42) GTPase.[1] Its primary mechanism of action is to disrupt the interaction between Cdc42 and its specific guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).[2][3] By binding to a surface groove on Cdc42, this compound mimics the interaction with ITSN, which prevents the exchange of GDP for GTP, thereby inhibiting Cdc42 activation.[4][5] This leads to a reduction in the levels of active, GTP-bound Cdc42.[1]
Q2: What are the key cellular processes affected by this compound?
A2: this compound has been shown to inhibit a variety of Cdc42-mediated cellular processes, including:
-
Cytoskeletal Organization: Abolishment of microspike and filopodia formation.[2][5]
-
Cell Motility: Suppression of actin-based motility and migration in cancer cell lines.[2][6]
-
Golgi Organization: Disruption of GM130-docked Golgi structures.[5][7]
-
Neuronal Development: Suppression of neuronal branching and growth cone dynamics.[2][6]
-
Vesicular Trafficking: As a key regulator of this process.[7]
Q3: Is this compound selective for Cdc42?
A3: Yes, this compound is considered a selective inhibitor for Cdc42. Studies have shown that it has minimal activity against other Rho family GTPases such as Rac1 or RhoA under standard assay conditions.[1][6] For instance, it reduces the perinuclear accumulation of active Cdc42, an effect not observed with the Rac1 inhibitor NSC23766.[2][8]
Q4: What is the binding affinity of this compound for Cdc42?
A4: The dissociation constant (Kd) for the interaction between this compound and Cdc42 has been determined by two independent biophysical methods, yielding slightly different values.[5][9]
| Method | Dissociation Constant (Kd) |
| Fluorescence Titration | 6.4 µM |
| Surface Plasmon Resonance (SPR) | 11.4 µM |
Q5: In which solvent should I dissolve and store this compound?
A5: this compound is insoluble in water and ethanol.[1] It should be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥29.25 mg/mL.[1][10] For long-term storage, the compound should be kept at -20°C to maintain its stability.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem 1: I am observing little to no effect of this compound in my cell-based assays.
-
Possible Cause 1: Improper Dissolution or Storage.
-
Question: How did you dissolve and store your this compound?
-
Answer: this compound is not soluble in aqueous solutions or ethanol.[1] Ensure that you have prepared a stock solution in fresh, high-quality DMSO.[10] The compound should be stored at -20°C.[1] Improper storage can lead to degradation of the compound.
-
-
Possible Cause 2: Suboptimal Concentration.
-
Question: What concentration of this compound are you using?
-
Answer: The effective concentration of this compound can vary between cell lines and experimental conditions. While concentrations between 10-100 µM are typically used for cell-based assays, a dose-response experiment is recommended to determine the optimal concentration for your specific system.[1] For example, 50 µM this compound has been shown to reduce active GTP-bound Cdc42 by nearly 80% in serum-starved Swiss 3T3 fibroblasts.[1]
-
-
Possible Cause 3: Cell Culture Conditions.
-
Question: Are your cells serum-starved?
-
Answer: this compound is most effective in assessing GTPase activity under serum-starved conditions.[1] The presence of growth factors in serum can strongly activate Cdc42 and other signaling pathways, potentially masking the inhibitory effects of this compound.
-
-
Possible Cause 4: Cell Viability.
-
Question: Have you assessed cell viability at your working concentration?
-
Answer: While this compound has been reported to not disrupt cell viability in some cell lines like PC-3 at effective concentrations, it is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) for your specific cell line and experimental duration to rule out cytotoxicity-related artifacts.[2][6]
-
Problem 2: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Reagent Stability.
-
Question: Are you using a fresh working solution of this compound for each experiment?
-
Answer: To ensure consistency, it is best practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.
-
-
Possible Cause 2: Purity of the Compound.
-
Question: Have you confirmed the purity of your this compound lot?
-
Answer: Inconsistencies can sometimes arise from variations in the purity of small molecule inhibitors. If possible, obtain a certificate of analysis from the supplier.
-
-
Possible Cause 3: Experimental Timing.
-
Question: How long are you incubating the cells with this compound?
-
Answer: The inhibitory effects of this compound on Cdc42 activity can be time-dependent. For instance, in PC-3 cells, a time-dependent inhibition of Rac/Cdc42 phosphorylation has been observed.[10] It is important to establish an optimal incubation time for your specific assay.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the Cdc42 activation cycle.
General Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for experiments involving this compound.
Key Experimental Protocols
Protocol: Assessing this compound Inhibition of Cell Migration using a Wound Healing (Scratch) Assay
This protocol is adapted from methodologies described for metastatic prostate cancer cells (PC-3).[5]
1. Materials:
-
This compound (stock solution in DMSO)
-
PC-3 cells (or other adherent cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
Sterile pipette tips (p200)
-
Microscope with live-cell imaging capabilities or a standard inverted microscope
-
Image analysis software (e.g., ImageJ)
2. Cell Seeding:
-
Seed PC-3 cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
3. Serum Starvation:
-
Once the cells reach confluence, gently wash the monolayer with PBS.
-
Replace the complete medium with serum-free medium and incubate for 12-24 hours to induce quiescence.
4. Wound Creation:
-
Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of each well.
-
Gently wash the wells with serum-free medium to remove dislodged cells.
5. Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a negative control (serum-free medium only).
-
Add the respective treatments to the wells.
6. Imaging and Analysis:
-
Immediately after adding the treatments, capture images of the wounds (t=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the wound area at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the t=0 area for each condition.
7. Expected Results:
-
The vehicle control wells should show significant cell migration into the wound area over time.
-
This compound-treated wells are expected to show a dose-dependent inhibition of wound healing, indicating reduced cell migration.[9]
Note: Always perform a cell viability assay in parallel to ensure that the observed effects on migration are not due to cytotoxicity.
References
- 1. cytochalasin-d.com [cytochalasin-d.com]
- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two Small Molecules, this compound and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 5. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
ZCL278 Technical Support Center: Preventing Precipitation in Media
Welcome to the technical support center for ZCL278. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments, with a specific focus on preventing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: this compound is known to be insoluble in aqueous solutions like cell culture media and ethanol.[1][2] Precipitation typically occurs when the compound is not properly dissolved before being introduced to the aqueous environment of the media or when the final concentration of the solvent, such as DMSO, is too low to maintain solubility.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1][2][3][4] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce the solubility of the product.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[1][4] To ensure complete dissolution, sonication is often recommended.[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO added to your cell culture, which can be toxic to cells at higher concentrations.[1]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: While cell tolerance can vary, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Higher concentrations can have cytotoxic effects.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][3] Storing solutions at room temperature for prolonged periods can lead to degradation.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step protocol to minimize the risk of this compound precipitation in your experiments.
Protocol for Preparing this compound Working Solutions
A critical step in preventing precipitation is the proper preparation of the working solution from the DMSO stock. A sudden change in solvent polarity upon direct addition of the highly concentrated DMSO stock to the aqueous media can cause the compound to crash out of solution. A serial dilution approach is recommended.
Experimental Workflow for Diluting this compound Stock Solution
Caption: A recommended workflow for preparing this compound working solutions to prevent precipitation.
Detailed Steps:
-
Prepare a High-Concentration Stock Solution:
-
Perform an Intermediate Dilution:
-
Warm a small volume of your cell culture medium or a buffered salt solution (like PBS) to 37°C.
-
While gently vortexing the pre-warmed medium, add a small volume of the high-concentration this compound stock solution dropwise to create an intermediate dilution (e.g., 1 mM). This gradual introduction to the aqueous environment helps prevent precipitation.
-
-
Prepare the Final Working Concentration:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration for your experiment (e.g., 10-100 µM).[1]
-
Mix gently by swirling or inverting the container.
-
-
Visual Inspection:
-
Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. A clear solution indicates that the compound is properly dissolved.
-
Quantitative Data Summary
The following tables provide a quick reference for the solubility and recommended concentrations of this compound.
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥29.25 mg/mL[1] | Use of fresh, anhydrous DMSO is critical.[2][3] Sonication is recommended for complete dissolution.[4] |
| 40 mg/mL (68.39 mM)[4] | ||
| 50 mg/mL (85.49 mM)[3] | ||
| 100 mg/mL (170.97 mM)[2] | ||
| Water | Insoluble[1][2] | |
| Ethanol | Insoluble[1][2] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Application | Typical Concentration Range | Reference |
| Inhibition of cell migration | 50 µM | [3] |
| Inhibition of Cdc42 activity in PC-3 cells | 50 µM | [3] |
| General cell-based assays | 10 - 100 µM | [1] |
| Improvement of NaAsO₂ cytotoxicity in rat astrocytes | 20 µM | [3] |
| Inhibition of viral infections (VSV, LCMV, DV2) | 50 µM | [3] |
This compound Signaling Pathway
This compound is a selective inhibitor of the Cdc42 GTPase.[2][3] It functions by disrupting the interaction between Cdc42 and its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).[5][6] This prevents the exchange of GDP for GTP, thereby keeping Cdc42 in its inactive state. Inactive Cdc42 cannot interact with its downstream effectors, which are involved in regulating the actin cytoskeleton, cell polarity, and vesicular trafficking.
Caption: The signaling pathway of this compound, a selective inhibitor of Cdc42.
References
- 1. cytochalasin-d.com [cytochalasin-d.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK | Ras | TargetMol [targetmol.com]
- 5. pnas.org [pnas.org]
- 6. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZCL278 and Serum Starvation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Cdc42 inhibitor, ZCL278, in conjunction with serum starvation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a member of the Rho family of small GTPases.[1][2][3] Its primary mechanism of action is to disrupt the interaction between Cdc42 and its specific guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN).[1][2] By preventing this interaction, this compound inhibits the exchange of GDP for GTP on Cdc42, thereby keeping it in an inactive state and preventing the activation of downstream signaling pathways.[4][5] This leads to the disruption of cellular processes regulated by Cdc42, such as actin cytoskeleton organization, cell migration, and cell cycle progression.[5]
Q2: Why is serum starvation often performed before treating cells with this compound?
A2: Serum starvation is a common technique used to synchronize cells in the G0/G1 phase of the cell cycle.[6][7] This synchronization creates a more homogenous cell population, reducing variability in experimental results.[8] Additionally, removing serum reduces the basal activity of signaling pathways that are stimulated by growth factors present in the serum.[9] This allows for a clearer observation of the specific effects of this compound on Cdc42-mediated signaling pathways without the confounding influence of serum-induced activation.[6]
Q3: What are the typical working concentrations for this compound?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a common starting point reported in the literature is in the range of 10-50 µM.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How long should I serum starve my cells before this compound treatment?
A4: The duration of serum starvation needs to be optimized for each cell line to achieve cell cycle synchronization without inducing significant apoptosis.[10] A typical duration for serum starvation is between 18 to 24 hours.[11][12] However, some cell lines may be more sensitive, and shorter durations may be necessary. It is advisable to perform a time-course experiment and assess cell viability and cell cycle synchronization to determine the optimal starvation period.
Q5: Can this compound affect cell viability?
A5: While this compound is generally reported to have low cytotoxicity at effective concentrations, high concentrations or prolonged exposure can potentially impact cell viability.[2] It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and experimental conditions. One study on PC-3 cells showed no significant difference in viability after 24 hours of treatment with 50 µM this compound.[2]
Troubleshooting Guides
Problem 1: High variability in experimental replicates.
-
Possible Cause: Inconsistent serum starvation, leading to a heterogeneous cell population in different stages of the cell cycle.[8][13]
-
Troubleshooting Steps:
-
Optimize Serum Starvation Duration: Perform a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) and analyze cell cycle distribution by flow cytometry to determine the optimal time for achieving the highest percentage of cells in the G0/G1 phase.
-
Ensure Complete Serum Removal: When switching to serum-free or low-serum media, wash the cells once with PBS to remove any residual serum.
-
Consistent Cell Density: Plate cells at a consistent density for all experiments, as confluency can affect the cellular response to serum starvation.
-
Problem 2: No observable effect of this compound on the target pathway or phenotype.
-
Possible Cause 1: Sub-optimal concentration of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to determine the EC50 for your specific cell line and assay.
-
-
Possible Cause 2: Insufficient incubation time with this compound.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal duration for observing the desired effect.
-
-
Possible Cause 3: this compound degradation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored correctly, typically at -20°C as a stock solution in DMSO, to maintain its stability.
-
Fresh Working Solutions: Prepare fresh working dilutions of this compound from the stock solution for each experiment.
-
Problem 3: Significant cell death or detachment after serum starvation and/or this compound treatment.
-
Possible Cause 1: Prolonged serum starvation is inducing apoptosis.[14]
-
Troubleshooting Steps:
-
Reduce Starvation Duration: As determined by your optimization experiments, shorten the serum starvation period.
-
Use Low-Serum Media: Instead of complete serum-free media, try using a low-serum concentration (e.g., 0.1-0.5% FBS) to maintain cell health while still reducing basal signaling.[9]
-
-
Possible Cause 2: this compound concentration is too high.
-
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Perform a cell viability assay with a range of this compound concentrations to identify the highest non-toxic dose.
-
-
Possible Cause 3: Synergistic toxic effects of serum starvation and this compound.
-
Troubleshooting Steps:
-
Staggered Treatment: Consider adding this compound for a shorter period towards the end of the serum starvation, rather than for the entire duration.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration/Duration | Observed Effect | Reference |
| This compound Concentration | Swiss 3T3 fibroblasts | 50 µM | Reduced active GTP-bound Cdc42 by nearly 80% | [5] |
| PC-3 (prostate cancer) | 10-50 µM | Suppressed Rac/Cdc42 phosphorylation | [5] | |
| PC-3 (prostate cancer) | 50 µM | No significant effect on cell viability after 24h | [2] | |
| Serum Starvation Duration | Human Dermal Fibroblasts (HDF) | 18 hours | >95% of cells in G0/G1 phase | [12] |
| Adipose-derived Stem Cells (ASC) | 18 hours | >95% of cells in G0/G1 phase | [12] | |
| HaCat (keratinocytes) | 24 hours (in 1% FBS) | Used for wound healing assay | [11] |
Experimental Protocols
Protocol: Wound Healing/Scratch Assay with this compound and Serum Starvation
This protocol is designed to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Serum-free or low-serum (0.5%) medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
p200 pipette tips or a scratcher tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation: Once the cells reach confluency, gently aspirate the complete growth medium. Wash the monolayer once with sterile PBS. Add serum-free or low-serum medium and incubate for the optimized duration (e.g., 18-24 hours).
-
Creating the Scratch: After serum starvation, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells and debris.
-
This compound Treatment: Aspirate the PBS and add fresh serum-free or low-serum medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch at predefined locations using a microscope.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2).
-
Image Acquisition (Time X): Acquire images of the same predefined locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Visualizations
Caption: this compound inhibits the Cdc42 signaling pathway.
Caption: A typical experimental workflow.
Caption: A logical approach to troubleshooting.
References
- 1. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 4. What are Rho GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 5. cytochalasin-d.com [cytochalasin-d.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Changes in Protein and Phosphoprotein Levels Result from Serum Starvation of High-Grade Glioma and Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ZCL278 and AZA197 as Cdc42 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of cellular processes including cytoskeletal organization, cell cycle progression, and signal transduction. Its aberrant activity is implicated in numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of Cdc42: ZCL278 and AZA197. We present available experimental data, detail relevant protocols, and visualize key pathways to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action
Both this compound and AZA197 function by inhibiting the activation of Cdc42, but through slightly different mechanisms that target the interaction with Guanine Nucleotide Exchange Factors (GEFs). GEFs are responsible for catalyzing the exchange of GDP for GTP, which switches Cdc42 to its active state.
This compound directly binds to Cdc42 in a surface groove that is critical for its interaction with the specific GEF, intersectin (ITSN).[1][2] By occupying this binding pocket, this compound competitively inhibits the Cdc42-ITSN interaction, thereby preventing Cdc42 activation.[1][2]
AZA197 also disrupts the interaction between Cdc42 and its GEFs.[1] It has been shown to be a selective inhibitor of Cdc42, without significant inhibition of other Rho GTPases like Rac1 or RhoA at similar concentrations.[3]
Quantitative Performance Data
Direct head-to-head comparisons of this compound and AZA197 in the same experimental systems are limited in the current literature. The following tables summarize the available quantitative data for each inhibitor from separate studies. It is crucial to consider the different experimental conditions when comparing these values.
Table 1: Quantitative Data for this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 11.4 µM | Surface Plasmon Resonance (SPR) | [4] |
| IC50 (Cdc42-GEF Interaction) | 7.5 µM | mant-GTP binding assay | [5] |
Table 2: Quantitative Data for AZA197
| Parameter | Effective Concentration | Assay | Effect | Source |
| Cdc42 Activity Inhibition | 1-10 µM | G-LISA | Dose-dependent inhibition | [3] |
| Cell Proliferation Inhibition | 1-10 µM | WST-1 Assay (72h) | Significant reduction | [3] |
| Cell Migration Inhibition | 1-5 µM | Wound Healing Assay (24h) | Significant inhibition | [3] |
| Apoptosis Induction | 2-10 µM | Flow Cytometry (24h) | Increased apoptosis | [3] |
Signaling Pathway Inhibition
Both this compound and AZA197, by inhibiting Cdc42, impact its downstream signaling pathways. A key pathway affected is the p21-activated kinase (PAK) and extracellular signal-regulated kinase (ERK) cascade, which is crucial for cell proliferation, survival, and migration.
Caption: Cdc42 signaling pathway and points of inhibition by this compound and AZA197.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and AZA197 are provided below.
Cdc42 Activity Assay (Pull-down Assay)
This assay is used to specifically pull down the active, GTP-bound form of Cdc42 from cell lysates.
Caption: Experimental workflow for a Cdc42 pull-down assay.
Protocol:
-
Cell Lysis: Cells are treated with the inhibitor or vehicle control, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Clarification: The lysate is centrifuged to pellet cell debris, and the supernatant containing the proteins is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined.
-
Pull-down: An equal amount of protein from each sample is incubated with beads coupled to a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Cdc42.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for Cdc42 to detect the amount of active Cdc42.
Cell Migration Assay (Wound Healing Assay)
This assay measures the rate of collective cell migration into a created gap.
Caption: Experimental workflow for a wound healing assay.
Protocol:
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.
-
Wound Creation: A sterile pipette tip or a specialized insert is used to create a uniform "scratch" in the monolayer.
-
Treatment: The cells are washed to remove debris, and then fresh media containing the inhibitor or vehicle control is added.
-
Imaging: The wound is imaged at the beginning of the experiment (T=0) and at subsequent time points (e.g., every 8-24 hours).
-
Analysis: The area of the wound is measured at each time point, and the rate of closure is calculated to determine the effect of the inhibitor on cell migration.
Cell Proliferation Assay (WST-1 Assay)
This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the inhibitor or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: WST-1 reagent is added to each well and the plate is incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm. The intensity of the color is directly proportional to the number of viable, metabolically active cells.
Summary and Conclusion
Both this compound and AZA197 are valuable tools for studying the function of Cdc42. This compound has a well-characterized direct binding to Cdc42, while AZA197 has demonstrated selectivity for Cdc42 over other Rho GTPases in cellular assays. The choice between these inhibitors may depend on the specific research question, the cell type being studied, and the desired experimental endpoint.
The lack of direct comparative studies highlights an important gap in the literature. Future research directly comparing the potency (IC50), selectivity, and off-target effects of these and other Cdc42 inhibitors in a standardized panel of biochemical and cell-based assays would be highly beneficial to the research community. Researchers should carefully consider the available data and the specific context of their experiments when interpreting results obtained with either of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]
- 5. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
ZCL278: A Comparative Guide to its Selectivity for Cdc42
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor ZCL278, focusing on its selectivity for Cell division control protein 42 homolog (Cdc42) over other members of the Rho GTPase family, namely RhoA and Rac1. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Performance Comparison
This compound has been identified as a selective modulator of Cdc42, a key regulator of cellular processes such as cytoskeletal organization, cell cycle progression, and vesicular trafficking.[1][2] Its mechanism of action involves direct binding to Cdc42, thereby inhibiting its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like intersectin (ITSN), which are necessary for its activation.[2][3][4]
Experimental data demonstrates a significant preference of this compound for Cdc42 over RhoA and Rac1. While a definitive inhibitory concentration (IC50) for RhoA and Rac1 has not been established in the reviewed literature, studies consistently report that this compound is ineffective at inhibiting these related GTPases, highlighting its specificity.[5]
| Target | Reported Activity of this compound | Binding Affinity (Kd) |
| Cdc42 | IC50: 7.5 µM[5] | 11.4 µM (Surface Plasmon Resonance)[1] |
| RhoA | Ineffective at inhibition[5] | Not Reported |
| Rac1 | Ineffective at inhibition[5] | Not Reported |
Experimental Methodologies
The selectivity of this compound for Cdc42 has been determined through various in vitro and cell-based assays. Below are detailed protocols for the key experiments cited.
GEF-Mediated GTP Binding Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the GEF-catalyzed exchange of GDP for a fluorescent GTP analog (e.g., mant-GTP) on a Rho GTPase.
Materials:
-
Purified recombinant Cdc42, RhoA, and Rac1 proteins
-
Purified recombinant GEF domain specific for each GTPase (e.g., DH domain of ITSN for Cdc42)
-
mant-GTP (N-methylanthraniloyl-GTP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in the microplate wells containing the assay buffer, the respective Rho GTPase (e.g., 1 µM), and varying concentrations of this compound. Include a DMSO control.
-
Initiate the reaction by adding the specific GEF (e.g., 100 nM).
-
Immediately add mant-GTP (e.g., 5 µM) to all wells.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm. The binding of mant-GTP to the GTPase results in an increase in fluorescence.
-
Plot the initial rate of fluorescence increase against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the GEF-mediated GTP binding.
G-LISA™ Activation Assay (Colorimetric)
This ELISA-based assay quantifies the amount of active, GTP-bound Rho GTPase in a cell lysate.
Materials:
-
Cells of interest (e.g., Swiss 3T3 fibroblasts)
-
This compound
-
Cell lysis buffer
-
G-LISA™ kit for Cdc42, RhoA, or Rac1 (containing plates pre-coated with a GTPase-binding domain, primary and secondary antibodies, and detection reagents)
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time. Include an untreated control.
-
Lyse the cells using the provided lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each lysate to the wells of the G-LISA™ plate.
-
Incubate to allow the active GTPases in the lysate to bind to the coated plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for the target GTPase and incubate.
-
Wash away the unbound primary antibody.
-
Add the secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash away the unbound secondary antibody.
-
Add the HRP substrate and measure the absorbance at 490 nm.
-
The absorbance is proportional to the amount of active GTPase in the lysate. Compare the readings from this compound-treated cells to the control to determine the inhibitory effect.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is used to measure the direct binding affinity between this compound and the Rho GTPases.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant Cdc42, RhoA, and Rac1 proteins
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Immobilize the purified GTPase protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically left blank or immobilized with a control protein.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surface and the reference cell.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The binding of this compound to the protein causes an increase in the RU.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
Visualizations
Signaling Pathways of Rho GTPases
The following diagrams illustrate the general signaling pathways of Cdc42, RhoA, and Rac1, highlighting their roles in regulating the actin cytoskeleton.
Caption: Cdc42 signaling pathway leading to filopodia formation.
Caption: RhoA signaling pathway leading to stress fiber formation.
References
- 1. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 2. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytochalasin-d.com [cytochalasin-d.com]
- 4. High-throughput flow cytometry bead-based multiplex assay for identification of Rho GTPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
ZCL367: A Superior Alternative to ZCL278 for Selective Cdc42 Inhibition in Cancer Research
For researchers, scientists, and drug development professionals investigating Cdc42-mediated signaling pathways in cancer, ZCL367 emerges as a more potent and specific inhibitor compared to its predecessor, ZCL278. While both molecules target the interaction between Cell division control protein 42 (Cdc42) and its guanine (B1146940) nucleotide exchange factor (GEF) intersectin (ITSN), compelling evidence demonstrates ZCL367's superior efficacy in impeding cancer cell proliferation, migration, and in vivo tumor growth. Notably, this compound exhibits a dual role, acting as a partial agonist in some contexts, which can confound experimental outcomes. This guide provides a comprehensive comparison of ZCL367 and this compound, supported by experimental data, to inform the selection of the optimal tool for Cdc42 inhibition.
Performance Comparison: ZCL367 vs. This compound
Experimental data highlights the significant advantages of ZCL367 over this compound as a selective Cdc42 inhibitor.
| Parameter | ZCL367 | This compound | Key Findings |
| Mechanism of Action | Bona fide Cdc42 inhibitor | Partial Cdc42 agonist/inhibitor | ZCL367 consistently acts as an inhibitor, while this compound can activate Cdc42 in the absence of a GEF, potentially leading to ambiguous results.[1][2] |
| Potency (IC50) | Cdc42: 0.098 µMRac1: 0.19 µMRhoA: 29.7 µM | Cdc42: 7.5 µMRac1: IneffectiveRhoA: Ineffective | ZCL367 is approximately 76-fold more potent than this compound in inhibiting Cdc42.[1][3] |
| Selectivity | High selectivity for Cdc42 over Rac1 and RhoA | Selective for Cdc42 | ZCL367 demonstrates a clear selectivity profile, making it a more precise tool for studying Cdc42-specific functions.[1][2] |
| In Vitro Cell Migration | Significant inhibition of A549 and PC3 cell migration | Less potent inhibition of cell migration compared to ZCL367 | In a wound healing assay, ZCL367 was the most potent among a series of ZCL compounds in inhibiting cancer cell migration.[1] |
| In Vitro Cell Proliferation | Inhibition of lung and prostate cancer cell proliferation | Inhibition of lung and prostate cancer cell proliferation | Both compounds inhibit proliferation, but ZCL367's higher potency suggests it may be effective at lower concentrations.[1] |
| In Vivo Tumor Growth (A549 Xenograft) | Marked inhibition of tumor growth (~80%) and reduced tumor mass (~85%) | No comparable in vivo data available in the same study | ZCL367 demonstrates significant anti-tumor efficacy in a preclinical model.[1] |
Experimental Protocols
Cdc42-GEF Inhibition Assay (mant-GTP)
This assay quantifies the ability of ZCL367 and this compound to inhibit the GEF-mediated binding of the fluorescent GTP analog, mant-GTP, to Cdc42.
Materials:
-
Recombinant human Cdc42 protein
-
DH domain of a Cdc42-specific GEF (e.g., intersectin)
-
mant-GTP (2'-(or-3')-O-(N-Methylanthraniloyl) Guanosine 5'-Triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ZCL367 and this compound stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Cdc42 protein and the GEF DH domain in the assay buffer.
-
Add varying concentrations of ZCL367 or this compound to the wells of the microplate. Include a DMSO-only control.
-
Initiate the exchange reaction by adding mant-GTP to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 values.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the inhibitors on the migratory capacity of cancer cells.
Materials:
-
A549 (lung carcinoma) or PC3 (prostate cancer) cells
-
Complete culture medium
-
Mitomycin C (to inhibit cell proliferation)
-
ZCL367 and this compound
-
6-well plates
-
Sterile p200 pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing Mitomycin C and the desired concentration of ZCL367 or this compound (or vehicle control).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Quantify the area of the wound at each time point and calculate the percentage of wound closure.
Cell Proliferation Assay
This assay determines the effect of the inhibitors on the proliferation rate of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, PC3)
-
Complete culture medium
-
ZCL367 and this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay reagent
-
Spectrophotometer
Procedure:
-
Seed a known number of cells into the wells of a 96-well plate.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of ZCL367 or this compound (or vehicle control).
-
Incubate for different time points (e.g., 48, 96, 144 hours).
-
At each time point, add the MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of ZCL367 in a mouse model.
Materials:
-
A549 cells
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel
-
ZCL367
-
Vehicle control (e.g., 10% DMSO in sesame oil)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A549 cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer ZCL367 (e.g., 20 µg/g) or vehicle control to the respective groups on a predetermined schedule (e.g., every other day).
-
Measure tumor volume using calipers regularly throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors to measure their weight.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The Cdc42 signaling pathway and points of intervention by ZCL367 and this compound.
Caption: Workflow for the comparative analysis of ZCL367 and this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ZCL278 versus Y-27632 for Inhibiting Cell Migration
For researchers in cell biology and drug development, the targeted inhibition of cell migration is a critical tool for studying processes ranging from cancer metastasis to wound healing. Two prominent small molecule inhibitors, ZCL278 and Y-27632, are often employed to probe the signaling pathways governing cell motility. While both affect the Rho family of small GTPases, they do so via distinct mechanisms, leading to different cellular outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in experimental design and inhibitor selection.
Mechanism of Action: Targeting Different Nodes of the Rho GTPase Pathway
The fundamental difference between this compound and Y-27632 lies in their molecular targets within the signaling cascades that control the actin cytoskeleton.
This compound: A Selective Cdc42 Inhibitor
This compound is a selective small molecule that directly targets Cdc42, a key member of the Rho GTPase family.[1][2] It functions by binding to a surface groove on Cdc42 that is critical for the binding of its specific guanine (B1146940) nucleotide exchange factors (GEFs), such as intersectin (ITSN).[1][2][3] By preventing this interaction, this compound effectively blocks the exchange of GDP for GTP, thus keeping Cdc42 in its inactive state.[3] Inactive Cdc42 cannot engage its downstream effectors, such as N-WASP and PAKs, which are essential for actin polymerization, filopodia formation, and directional cell migration.[4][5] Studies have demonstrated that this compound is selective for Cdc42 and does not inhibit RhoA or Rac1-mediated events.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of ZCL278: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle ZCL278 with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses with side shields or chemical splash goggles, and a laboratory coat. All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it should be managed as hazardous chemical waste. Segregation of waste at the point of generation is crucial to ensure proper handling and disposal.
1. Unused or Expired this compound (Bulk Waste):
-
Classification: This is considered bulk hazardous chemical waste.
-
Containment: The original vial or a securely sealed, chemically compatible container must be used. The container should be clearly labeled as "Hazardous Waste: this compound."
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department. This waste will typically be incinerated at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in the regular trash.
2. Contaminated Labware (Trace Waste):
-
Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" chemical waste.
-
Containment: These materials should be collected in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Disposal: This waste should also be collected by your institution's EH&S for incineration.
3. Liquid Waste:
-
Classification: Aqueous or solvent-based solutions containing this compound are classified as hazardous liquid waste.
-
Containment: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with the contents, including the approximate concentration of this compound and the solvent used (e.g., "this compound in DMSO"), and marked as "Hazardous Waste."
-
Disposal: Arrange for pickup by your institution's EH&S department. Never pour liquid waste containing this compound down the drain.
Decontamination of Work Surfaces
After handling this compound, all work surfaces must be thoroughly decontaminated. A recommended procedure is to first wipe the surfaces with a detergent solution, followed by a rinse with 70% ethanol. All cleaning materials, such as paper towels, should be disposed of as trace chemical waste.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not defined, the following table summarizes key physical and storage properties relevant to its handling.
| Property | Value |
| Molecular Weight | 584.89 g/mol |
| Solubility | DMSO: ≥20 mg/mL, DMF: ≥25 mg/mL |
| Storage (Solid) | Powder: -20°C for up to 3 years; 4°C for up to 2 years.[1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[1] Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months at -20°C.[2] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste streams in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ZCL278
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of ZCL278, a selective inhibitor of the Cdc42 GTPase. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment and maintain experimental integrity.
Personal Protective Equipment and Handling
Safe handling of this compound requires adherence to standard laboratory safety protocols. The following table summarizes the key safety information. A full Safety Data Sheet (SDS) from your supplier should always be consulted for the most comprehensive information.
| Parameter | Details |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[1] |
| First Aid: Skin Contact | Wash off with soap and plenty of water.[1] |
| First Aid: Eye Contact | Flush eyes with water as a precaution.[1] |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| First Aid: Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
| Firefighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus if necessary.[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.[1] |
| Solubility | Insoluble in water.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
-
Body Protection: Choose body protection in relation to its type, the concentration and amount of dangerous substances, and the specific workplace.[1]
-
Respiratory Protection: Respiratory protection is not typically required for handling small quantities in a well-ventilated area.[1]
3. Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
Disposal Plan
1. Spill Management:
-
Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]
-
Methods for Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
2. Waste Disposal:
-
Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
This compound Signaling Pathway
This compound is a selective inhibitor of Cdc42, a small GTPase in the Rho family that plays a critical role in regulating the actin cytoskeleton. This compound functions by binding to a surface groove on Cdc42, which sterically hinders the interaction with its guanine (B1146940) nucleotide exchange factor (GEF), intersectin (ITSN). This inhibition prevents the exchange of GDP for GTP, thereby keeping Cdc42 in an inactive state. The downstream consequences include the disruption of actin polymerization and, subsequently, cellular processes such as filopodia formation, cell migration, and neuronal branching.
Caption: this compound inhibits Cdc42 activation and downstream signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
